molecular formula C15H15N3O B179477 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine CAS No. 116248-11-4

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Katalognummer: B179477
CAS-Nummer: 116248-11-4
Molekulargewicht: 253.3 g/mol
InChI-Schlüssel: TZIJEHNHNLJSSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4) is a high-purity benzoxazole derivative with the molecular formula C15H15N3O and a molecular weight of 253.30 g/mol. This compound is supplied for research applications and must be stored at 2-8°C. Benzoxazole derivatives are a significant class of heterocyclic compounds that serve as a core structural motif in medicinal chemistry and drug discovery . The benzoxazole scaffold is found in a range of compounds with diverse biological activities, making it a valuable template for developing new pharmacological agents . Researchers are particularly interested in these derivatives for their potential antimicrobial and anticancer properties. Some benzoxazole-based compounds have demonstrated selective activity against Gram-positive bacteria, such as Bacillus subtilis , and antifungal activity against pathogens like Candida albicans . Furthermore, structural analogues have shown promising cytotoxic effects against various cancer cell lines in vitro, indicating their potential for therapeutic development . The specific substitution pattern on the benzoxazole core, particularly at the 2 and 5 positions, is critical for its biological activity and is a key area of structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18(2)12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIJEHNHNLJSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352900
Record name 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116248-11-4
Record name 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methodologies, and explore its current and potential applications, particularly in the realm of neurodegenerative disease research and as a fluorescent probe.

Molecular Structure and Physicochemical Properties

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is an aromatic heterocyclic compound featuring a benzoxazole core. The structure is characterized by a benzene ring fused to an oxazole ring. A dimethylamino-substituted phenyl group is attached at the 2-position of the benzoxazole ring, and an amine group is present at the 5-position.

The presence of the electron-donating dimethylamino and amino groups, coupled with the extended π-conjugated system, suggests that this molecule is likely to possess interesting photophysical properties, including fluorescence.

Table 1: Physicochemical Properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

PropertyValueSource
Molecular Formula C₁₅H₁₅N₃OCalculated
Molecular Weight 253.30 g/mol Calculated
Appearance Expected to be a crystalline solid[1]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
LogP (Predicted) ~3.5 - 4.5Inferred from related compounds

Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

The synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine can be efficiently achieved through a two-step process involving a condensation reaction to form the benzoxazole core, followed by a reduction of a nitro group to the desired amine. This synthetic strategy is adapted from established protocols for similar benzoxazole derivatives[1]. A Chinese patent also describes a similar multi-step synthesis for a related compound, 2-(aminophenyl)-5-aminobenzoxazole, which involves condensation, cyclization, and reduction steps[2].

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below. The rationale behind this approach is the ready availability of the starting materials and the high efficiency of the individual reaction steps.

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Reduction A 2-Amino-4-nitrophenol C 2-(4-Dimethylamino-phenyl)-5-nitrobenzooxazole A->C Boronic acid catalyst, High-boiling solvent (e.g., xylene), Reflux with Dean-Stark trap B 4-(Dimethylamino)benzoic acid B->C D 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine C->D Pd/C, H2 (g) or Fe/NH4Cl, EtOH/H2O, Reflux

Caption: Synthetic workflow for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Dimethylamino-phenyl)-5-nitrobenzooxazole

This step involves the condensation of an o-aminophenol with a carboxylic acid to form the benzoxazole ring. The use of a boronic acid catalyst facilitates the reaction by activating the carboxylic acid.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq), 4-(dimethylamino)benzoic acid (1.1 eq), and a catalytic amount of phenylboronic acid (0.1 eq).

  • Solvent Addition: Add a high-boiling solvent such as xylene or toluene to the flask. The solvent should be sufficient to suspend the reactants and allow for efficient azeotropic removal of water.

  • Reaction Execution: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

The nitro group of the intermediate is reduced to an amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reaction Setup: Dissolve the 2-(4-Dimethylamino-phenyl)-5-nitrobenzooxazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Reaction Execution: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

An alternative reduction method involves using iron powder and ammonium chloride in a mixture of ethanol and water, which can be advantageous for its cost-effectiveness and operational simplicity[3].

Structural Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole and phenyl rings, as well as singlets for the dimethylamino and amino protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the carbons of the oxazole ring, and the methyl carbons of the dimethylamino group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of C₁₅H₁₅N₃O. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

  • N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).

  • C-H stretching vibrations for the aromatic rings and the methyl groups.

  • C=N and C=C stretching vibrations for the aromatic and heterocyclic rings (in the range of 1500-1650 cm⁻¹).

  • C-N and C-O stretching vibrations.

Photophysical Properties

Derivatives of 2-phenylbenzoxazole are known for their fluorescent properties, which are highly sensitive to the local environment[4]. The presence of the electron-donating dimethylamino and amino groups on the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine structure is expected to result in significant intramolecular charge transfer (ICT) character in the excited state, leading to strong fluorescence.

Table 2: Expected Photophysical Properties

PropertyExpected Range/CharacteristicRationale
Absorption Maximum (λ_abs_) 350 - 400 nmExtended π-conjugation and electron-donating groups typically lead to absorption in the near-UV to visible region.
Emission Maximum (λ_em_) 450 - 550 nmA significant Stokes shift is expected due to the ICT nature of the excited state. The emission is likely to be in the blue-green region of the visible spectrum.
Quantum Yield (Φ_F_) Moderate to HighThe rigid benzoxazole core and the presence of strong donor-acceptor character can lead to high fluorescence quantum yields[5].
Solvatochromism PositiveThe emission wavelength is expected to red-shift in more polar solvents due to the stabilization of the more polar excited state.
Experimental Protocol for Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions (micromolar concentration) of the compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water).

  • Absorption Spectroscopy: Record the UV-Visible absorption spectra of the solutions using a spectrophotometer to determine the absorption maxima (λ_abs_).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the determined λ_abs_.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications in Drug Development and Research

The unique structural and photophysical properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its derivatives make them valuable tools in several areas of research and development.

Imaging Agents for Amyloid Plaques

A significant application of this class of compounds is in the development of imaging agents for the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease[1][6]. The planar, hydrophobic nature of the benzoxazole core allows these molecules to intercalate into the β-sheet structures of Aβ fibrils. The strong fluorescence of these compounds provides a means of detecting and quantifying the plaques.

G cluster_0 Amyloid Plaque Imaging Workflow A Synthesize and Purify 2-(4-Dimethylamino-phenyl)- benzooxazol-5-ylamine Derivative B Radiolabeling (e.g., with ¹⁸F or ¹¹C) or use as a fluorescent stain A->B C In vitro binding studies (e.g., with synthetic Aβ fibrils or brain tissue sections) B->C D In vivo imaging (PET/SPECT or fluorescence microscopy) C->D E Quantification of Amyloid Plaque Burden D->E

Caption: Workflow for the development of benzoxazole-based amyloid imaging agents.

The amino group at the 5-position of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine serves as a convenient handle for further chemical modification, allowing for the attachment of various functional groups to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the imaging agent[1].

Fluorescent Probes in Biological Systems

The sensitivity of the fluorescence of 2-phenylbenzoxazole derivatives to the local environment makes them excellent candidates for use as fluorescent probes to study biological systems[4]. For instance, they can be used to probe the microenvironment of protein binding sites, lipid membranes, and nucleic acids. Changes in the fluorescence intensity, emission wavelength, and lifetime can provide information about the polarity, viscosity, and accessibility of the probe's binding site.

Scaffolds for Medicinal Chemistry

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine structure can serve as a starting point for the synthesis of new libraries of compounds for drug discovery programs.

Conclusion

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a versatile and valuable molecule with a straightforward synthesis and a range of promising applications. Its strong fluorescence and the presence of a modifiable amino group make it particularly well-suited for the development of advanced imaging agents and fluorescent probes. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the potential for significant advancements in both diagnostics and therapeutics.

References

  • CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
  • Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & medicinal chemistry letters, 19(2), 543–545. [Link]

  • Danilenko, N. V., Lutsuk, M. O., Patlasova, S. E., Korotkova, E. I., & Khlebnikov, A. I. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International journal of molecular sciences, 26(14), 7261.
  • Mironov, A. V., Gerasimova, A. A., & Grishin, I. D. (2023). Chemistry of 2-(2′-Aminophenyl)
  • US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • Reyes-González, M. A., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3185.
  • Vasiliev, A. N., et al. (2022). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 27(19), 6694.
  • Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
  • Ghisaidoobe, A. B. T., & Chung, R. T. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence, 31(5), 1047-1055.
  • Wang, Y., et al. (2018).
  • Hovhannisyan, A. A., et al. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Proceedings of the YSU B: Chemical and Biological Sciences, 55(2), 114-120.
  • Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Medicinal Chemistry Research, 25(4), 711-723.
  • Li, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(6), 1275-1285.
  • Oishi, T., et al. (2013). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 9, 2138-2144.
  • Gothe, M., et al. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific reports, 7(1), 1-10.
  • Mukherjee, S., et al. (2021). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv.
  • Hausner, S. H., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1546.
  • AU2011290261B2 - Triazine derivative and pharmaceutical compound that contains same and exhibits analgesic activity.
  • Willenberg, I., et al. (2017). Growth-Inhibiting Activity of Resveratrol Imine Analogs on Tumor Cells In Vitro. PLoS ONE, 12(1), e0169803.
  • Lambertucci, C., et al. (2021). Evaluation of adenine as scaffold for the development of novel P2X3 receptor antagonists. European Journal of Medicinal Chemistry, 216, 113305.
  • Tafesse, L., et al. (2018). BENZOMORPHAN ANALOGS AND USE THEREOF.
  • Schepmann, D., et al. (2011). Design, synthesis and pharmacological evaluation of spirocyclic σ(1) receptor ligands with exocyclic amino moiety (increased distance 1). European journal of medicinal chemistry, 46(9), 4327-4334.

Sources

An In-Depth Technical Guide to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4): A Fluorescent Probe for Amyloid Plaque Detection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, a potent fluorescent molecule of significant interest to researchers in neurodegenerative diseases, particularly Alzheimer's disease. We will delve into its chemical and photophysical properties, provide detailed synthesis and application protocols, and discuss the critical safety considerations for its handling and use in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction and Significance

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a heterocyclic aromatic compound that has emerged as a valuable tool in the study of amyloid-β (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease. Its rigid, planar structure, combined with a donor-acceptor electronic configuration, gives rise to favorable fluorescence properties that are highly sensitive to the local environment. This sensitivity is particularly pronounced upon binding to the β-sheet structures characteristic of Aβ fibrils, making it an effective probe for their detection and imaging.[1][2] The core value of this molecule lies in its potential for both in vitro quantification of Aβ aggregation and as a scaffold for the development of in vivo imaging agents for the early diagnosis of Alzheimer's disease.[1]

Physicochemical and Spectroscopic Properties

The unique properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine stem from its distinct molecular architecture. The benzoxazole core acts as an electron-accepting unit, while the dimethylamino-phenyl group serves as a potent electron donor. This donor-acceptor character is fundamental to its fluorescence and solvatochromic behavior.

PropertyValueSource
CAS Number 116248-11-4N/A
Molecular Formula C₁₅H₁₅N₃ON/A
Molecular Weight 253.31 g/mol N/A
Appearance Expected to be a solid[3]
Purity Typically >98% (HPLC)[3]
Melting Point Not specified for this exact compound, but a related compound, 2-(4-Aminophenyl)benzoxazol-5-amine, has a melting point of 229.0 to 233.0 °C.[4]
Solubility Expected to be soluble in organic solvents like chloroform, DMSO, and DMF.[5]
Spectroscopic Profile

While specific spectral data for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is not extensively published, its properties can be reliably inferred from closely related benzoxazole and benzothiazole derivatives. These compounds are known for their strong absorption in the UV-visible range and significant fluorescence emission.[5][6]

  • Absorption (λmax): The absorption maximum is expected to be in the range of 350-420 nm, characteristic of donor-acceptor benzoxazole systems.[6]

  • Emission (λem): The fluorescence emission is anticipated to be in the visible region, likely between 450-550 nm, with a significant Stokes shift.[7]

  • Quantum Yield (Φf): The fluorescence quantum yield is expected to be modest in polar solvents but to increase significantly upon binding to hydrophobic environments, such as the β-sheet structures of amyloid fibrils. This is a key characteristic of molecular rotors, where the restriction of intramolecular rotation upon binding enhances fluorescence.[8]

  • Solvatochromism: The compound is predicted to exhibit positive solvatochromism, meaning the emission wavelength will red-shift (shift to longer wavelengths) with increasing solvent polarity. This is due to the stabilization of the more polar excited state in polar solvents.[7][9]

Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

The synthesis of this compound can be achieved through a multi-step process, with the core benzoxazole structure being formed via a condensation reaction. A general and effective method is the boronic acid-catalyzed condensation of a substituted aminophenol with a benzoic acid derivative.[1]

Synthetic Pathway

The synthesis involves two main stages: the formation of the benzoxazole core and the subsequent reduction of a nitro group to the final amine.

Synthesis_Pathway cluster_0 Stage 1: Benzoxazole Formation cluster_1 Stage 2: Reduction 2_Amino_5_nitrophenol 2-Amino-5-nitrophenol Intermediate 2-(4-Dimethylaminophenyl)-5-nitrobenzoxazole 2_Amino_5_nitrophenol->Intermediate Boronic acid catalyst, Heat 4_Dimethylaminobenzoic_acid 4-(Dimethylamino)benzoic acid 4_Dimethylaminobenzoic_acid->Intermediate Final_Product 2-(4-Dimethylamino-phenyl)- benzooxazol-5-ylamine Intermediate->Final_Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic pathway for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Detailed Experimental Protocol

Materials:

  • 2-Amino-5-nitrophenol

  • 4-(Dimethylamino)benzoic acid

  • Arylboronic acid catalyst (e.g., phenylboronic acid)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid, or Hydrogen gas and Palladium on carbon)

  • Standard laboratory glassware and purification equipment (e.g., reflux condenser, separation funnel, column chromatography setup)

Step 1: Synthesis of 2-(4-Dimethylaminophenyl)-5-nitrobenzoxazole

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-amino-5-nitrophenol (1 equivalent), 4-(dimethylamino)benzoic acid (1.1 equivalents), and a catalytic amount of an arylboronic acid (e.g., 0.1 equivalents) in a suitable solvent such as toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the intermediate, 2-(4-dimethylaminophenyl)-5-nitrobenzoxazole.

Step 2: Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

  • Dissolve the 2-(4-dimethylaminophenyl)-5-nitrobenzoxazole intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is the use of Tin(II) chloride dihydrate (5-10 equivalents) in the presence of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be ≥98% for use in sensitive biological assays.

Application in Amyloid-β Detection

The primary application of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is as a fluorescent probe for the detection of amyloid-β aggregates. Its mechanism of action is analogous to other amyloid-binding dyes like Thioflavin T, where binding to the β-sheet-rich structures of Aβ fibrils restricts intramolecular rotation, leading to a significant enhancement in fluorescence quantum yield.[1][8]

In Vitro Amyloid-β Binding Assay

This protocol describes a general method for assessing the binding of the fluorescent probe to pre-formed amyloid-β fibrils.

Amyloid_Binding_Assay Prepare_Fibrils 1. Prepare Aβ Fibrils (Incubate Aβ peptide solution) Incubate 3. Incubate (Aβ fibrils + Probe) Prepare_Fibrils->Incubate Prepare_Reagents 2. Prepare Reagents (Probe solution, Buffer) Prepare_Reagents->Incubate Measure_Fluorescence 4. Measure Fluorescence (Plate Reader) Incubate->Measure_Fluorescence Analyze_Data 5. Analyze Data (Determine binding affinity, e.g., Kd or Ki) Measure_Fluorescence->Analyze_Data

Caption: Workflow for an in vitro amyloid-β binding assay.

Materials:

  • Synthetic Amyloid-β (1-40) or (1-42) peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine stock solution in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Preparation of Aβ Fibrils:

    • Dissolve synthetic Aβ peptide in a suitable solvent (e.g., 1% NH₄OH) and then dilute to the desired concentration in PBS (pH 7.4).[10]

    • Incubate the Aβ solution at 37°C with gentle agitation for 24-72 hours to promote fibril formation.[10]

    • Confirm fibril formation using methods such as Thioflavin T fluorescence assay or transmission electron microscopy (TEM).

  • Binding Assay:

    • Prepare serial dilutions of the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine stock solution in PBS.

    • In a 96-well black microplate, add a fixed concentration of pre-formed Aβ fibrils to each well.

    • Add the different concentrations of the fluorescent probe to the wells containing the Aβ fibrils.

    • Include control wells with the probe alone (to measure background fluorescence) and Aβ fibrils alone.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., excitation ~380-420 nm, emission ~470-550 nm). The optimal wavelengths should be determined experimentally.

  • Data Analysis:

    • Subtract the background fluorescence of the probe alone from the fluorescence readings of the wells containing both the probe and Aβ fibrils.

    • Plot the fluorescence intensity as a function of the probe concentration.

    • The binding affinity (e.g., dissociation constant, Kd) can be determined by fitting the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism). For competitive binding assays, the inhibition constant (Ki) can be calculated.[1]

Cellular Imaging

While this specific compound has been primarily evaluated in in vitro binding assays, related benzoxazole derivatives have been used for cellular imaging.[11] The following is a general protocol that can be adapted for use with 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Protocol:

  • Cell Culture: Culture cells of interest (e.g., neuronal cell lines) on glass-bottom dishes or coverslips suitable for microscopy.

  • Cell Treatment: If studying Aβ toxicity, treat the cells with pre-aggregated Aβ oligomers or fibrils for an appropriate duration.

  • Staining:

    • Prepare a working solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in cell culture medium. The optimal concentration should be determined empirically (typically in the low micromolar range) to maximize signal-to-noise while minimizing potential cytotoxicity.

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells two to three times with PBS to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Safety and Handling

As a research chemical, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from closely related aminophenyl benzoxazole compounds suggest the following:

  • Hazard Statements: May cause skin and serious eye irritation. Suspected of causing genetic defects.[4][12]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a valuable fluorescent probe with significant potential in the field of neurodegenerative disease research. Its favorable photophysical properties, particularly its fluorescence enhancement upon binding to amyloid-β fibrils, make it a powerful tool for in vitro studies of amyloid aggregation. The synthetic and application protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively. As with any research chemical, adherence to proper safety protocols is paramount. Further research into the in vivo applications and detailed photophysical characterization of this molecule will undoubtedly continue to expand its utility in the scientific community.

References

  • Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & medicinal chemistry letters, 19(2), 543–545.
  • PubMed. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). RSC Advances, 10(49), 29335-29343.
  • Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4'-Dimethylaminophenyl)-6-[125I]iodobenzothiazole. PubChem. Retrieved from [Link]

  • Abu Jarra, H., et al. (2018). Photophysical properties of some benzoxazole and benzothiazole derivatives. International Journal of Chemical Science, 2(1), 63-69.
  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. (n.d.). Retrieved from [Link]

  • Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. MDPI. (2023). Retrieved from [Link]

  • In Vitro Quantified Determination of β-Amyloid 42 Peptides, a Biomarker of Neuro-Degenerative Disorders, in PBS and Human Serum Using a Simple, Cost-Effective Thin Gold Film Biosensor. PMC. (n.d.). Retrieved from [Link]

  • Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. ResearchGate. (n.d.). Retrieved from [Link]

  • Process for making 2-(4'-aminophenyl) 5-amino benzimidazole. Google Patents. (n.d.).
  • Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. PubMed. (2015). Retrieved from [Link]

  • In vitro fibrillization of Alzheimer's amyloid-β peptide (1-42). AIP Advances. (2015). Retrieved from [Link]

  • Oxazole-Containing Diterpenoids from Cell Cultures of Salvia miltiorrhiza and Their Anti-HIV-1 Activities. ACS Publications. (n.d.). Retrieved from [Link]

  • High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Theranostics. (2022). Retrieved from [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. (n.d.). Retrieved from [Link]

  • [11C]5-Hydroxy-2-(4-methyaminophenyl)benzofuran. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (n.d.). Retrieved from [Link]

  • The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. (2023). Retrieved from [Link]

  • Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au. (n.d.). Retrieved from [Link]

  • 2-(4-Aminophenyl)benzoxazol-5-amine. PubChem. (n.d.). Retrieved from [Link]

  • Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease. ScienceDirect. (2015). Retrieved from [Link]

  • Two-photon solvatochromism. I. Solvent effects on two-photon absorption cross section of 4-dimethylamino-4′-nitrostilbene (DANS). ResearchGate. (n.d.). Retrieved from [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. (n.d.). Retrieved from [Link]

  • The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component. PubMed. (n.d.). Retrieved from [Link]

  • Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. MDPI. (2020). Retrieved from [Link]

  • Solvent Organization and Electrostatics Tuned by Solute Electronic Structure: Amide versus Non-Amide Carbonyls. PMC. (n.d.). Retrieved from [Link]

  • Abeta oligomer brochure-round 2. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel fluorophore, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related, structurally similar compounds and established spectroscopic principles to present a robust predictive and methodological framework. This guide is intended for researchers in drug discovery, materials science, and chemical biology who are working with or developing novel benzoxazole-based compounds.

The synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles has been reported, with structural confirmation typically achieved through NMR and mass spectrometry, underscoring the importance of these techniques in validating such molecules.[1]

Molecular Structure and Spectroscopic Implications

The unique electronic properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine are dictated by its specific molecular architecture. The structure features a conjugated system composed of a benzoxazole core, a phenyl ring, and two key auxochromes: a powerful electron-donating dimethylamino group and a primary amine. This extended π-system with strong donor-acceptor characteristics is predicted to give rise to distinct and useful photophysical properties, namely absorption in the near-UV or visible region and strong fluorescence emission.

The following diagram illustrates the conceptual relationship between the molecular structure and its expected spectroscopic behavior.

Conceptual Framework: Structure to Spectroscopy cluster_structure Molecular Structure cluster_properties Spectroscopic Properties Structure 2-(4-Dimethylamino-phenyl)- benzooxazol-5-ylamine Core Benzoxazole Core Structure->Core Donor1 p-Dimethylamino Group (-NMe2) Structure->Donor1 Donor2 5-Amino Group (-NH2) Structure->Donor2 NMR NMR Spectra (¹H, ¹³C) Structure->NMR Defines Chemical Shifts & Coupling MS Mass Spectrum Structure->MS Determines Molecular Ion & Fragmentation UVVis UV-Vis Absorption Core->UVVis π-π* Transitions Donor1->UVVis Bathochromic Shift (Red Shift) Donor2->UVVis Modulates Absorption Fluorescence Fluorescence Emission UVVis->Fluorescence Excitation -> Emission (Stokes Shift)

Caption: Relationship between molecular features and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. For 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, both ¹H and ¹³C NMR are critical for confirming the connectivity of the aromatic rings and the identity of the substituents.

Predicted ¹H and ¹³C NMR Data

While the exact spectrum is not published, we can predict the chemical shifts based on data from analogous 2-phenylbenzoxazoles and the known electronic effects of the amino and dimethylamino substituents.[2] The electron-donating groups will shield the aromatic protons and carbons, causing them to appear at a relatively lower chemical shift (upfield) compared to unsubstituted analogs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
-N(CH₃)₂ ~3.05 Singlet ~40.0
-NH₂ ~5.50 Broad Singlet -
H-4' ~7.95 Doublet ~152.0 (C-4')
H-3' ~6.80 Doublet ~111.5 (C-3')
H-7 ~7.40 Doublet ~110.0 (C-7)
H-6 ~6.85 Doublet of Doublets ~115.0 (C-6)
H-4 ~7.10 Doublet ~105.0 (C-4)
Benzoxazole C2 - - ~162.5
Benzoxazole C3a - - ~148.0
Benzoxazole C7a - - ~142.0
Benzoxazole C5 - - ~145.0
Phenyl C1' - - ~118.0

| Phenyl C2' | - | - | ~129.5 |

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating workflow for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the DMSO-d₆ solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR (for full validation):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the aromatic spin systems.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations, confirming the connectivity between the phenyl and benzoxazole rings.

NMR Workflow Diagram

start Start: Purified Sample prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 start->prep tube Transfer to 5 mm NMR Tube prep->tube instrument Insert into 400 MHz Spectrometer tube->instrument setup Tune, Lock, Shim instrument->setup h1 Acquire ¹H Spectrum (16 scans) setup->h1 c13 Acquire ¹³C Spectrum (1024+ scans) setup->c13 twod Acquire 2D Spectra (COSY, HSQC, HMBC) setup->twod process Process Data (FT, Phasing, Referencing) h1->process c13->process twod->process analyze Structure Elucidation & Verification process->analyze end End: Confirmed Structure analyze->end

Caption: Standard workflow for NMR-based structure elucidation.

Photophysical Characterization: UV-Vis and Fluorescence

The extended conjugation and strong electron-donating groups suggest that 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a potent fluorophore. Its photophysical properties are critical for applications in cellular imaging or as a fluorescent probe.

Predicted Photophysical Properties

Data from related benzoxazoles, such as 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole which absorbs at 300 nm and emits at 359 nm, provide a baseline.[2] The presence of two amino groups in our target molecule is expected to cause a significant bathochromic (red) shift.

Table 2: Representative and Predicted Photophysical Data (in Acetonitrile)

Property Representative Analog¹ Predicted for Target Compound Rationale for Prediction
λ_max (Absorption) 300 nm ~350 - 380 nm Strong electron-donating -NMe₂ and -NH₂ groups lower the HOMO-LUMO gap, red-shifting the absorption.
λ_max (Emission) 359 nm ~420 - 460 nm The excited state is more polar than the ground state; the energy gap for emission is also lowered.
Stokes Shift 59 nm ~70 - 80 nm Increased intramolecular charge transfer character in the excited state often leads to a larger Stokes shift.
Molar Absorptivity (ε) - > 20,000 M⁻¹cm⁻¹ Extended π-conjugated systems typically exhibit high molar absorptivity.

| Quantum Yield (Φ) | - | High (Predicted > 0.5) | Benzoxazole derivatives are often highly fluorescent.[3] |

¹Data for 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole.[2]

Experimental Protocol for Photophysical Analysis
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the compound in spectroscopic grade acetonitrile. Acetonitrile is a good choice as it is polar aprotic and UV-transparent above 200 nm.

  • UV-Vis Absorption Measurement:

    • Prepare a dilute solution (e.g., 10 µM) from the stock solution.

    • Use a 1 cm path length quartz cuvette.

    • Record the absorption spectrum from 250 nm to 600 nm, using acetonitrile as the blank.

    • The absorbance at λ_max should be between 0.1 and 1.0 for accurate molar absorptivity calculation.

  • Fluorescence Spectroscopy Measurement:

    • Use a highly dilute solution (e.g., 1 µM) to avoid inner filter effects. The absorbance at the excitation wavelength should be < 0.1.

    • Set the excitation wavelength to the determined λ_max from the absorption spectrum.

    • Scan the emission spectrum from (λ_excitation + 10 nm) to 700 nm.

    • Record the excitation spectrum by scanning excitation wavelengths while monitoring the emission at the determined λ_max (emission). The excitation spectrum should match the absorption spectrum, confirming the purity of the emissive species.

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized fluorescent standard with a similar emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring absorbance values are below 0.1.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Photophysics Experimental Workflow

start Start: 1 mM Stock in Acetonitrile uv_prep Dilute to 10 µM start->uv_prep fl_prep Dilute to 1 µM (Abs < 0.1) start->fl_prep qy_prep Prepare Standard (e.g., Quinine Sulfate) start->qy_prep uv_acq Measure UV-Vis Spectrum (250-600 nm) uv_prep->uv_acq uv_data Determine λ_max (abs) Calculate Molar Absorptivity uv_acq->uv_data fl_acq Measure Emission Spectrum (Excite at λ_max (abs)) uv_data->fl_acq end End: Full Photophysical Profile uv_data->end fl_prep->fl_acq fl_data Determine λ_max (em) Calculate Stokes Shift fl_acq->fl_data fl_data->end qy_acq Measure Intensity & Abs of Sample & Standard qy_prep->qy_acq qy_data Calculate Quantum Yield (Φ) qy_acq->qy_data qy_data->end

Caption: Workflow for comprehensive photophysical characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular formula by measuring the exact mass of the molecular ion.

Predicted Mass Spectrometry Data

The molecular formula of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is C₁₅H₁₆N₄O. Electrospray ionization in positive mode (ESI+) is the ideal method for this analysis, as the amine functionalities are readily protonated.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

Ion Formula Calculated m/z Predicted Observation
[M+H]⁺ [C₁₅H₁₇N₄O]⁺ 269.1397 Base peak or a very intense peak confirming the molecular weight.
[M-CH₃+H]⁺ [C₁₄H₁₄N₃O]⁺ 254.1159 Loss of a methyl radical from the protonated dimethylamino group.
[C₈H₁₀N]⁺ [C₈H₁₀N]⁺ 120.0808 Fragment corresponding to the dimethylaminophenyl cation.

| [C₇H₇N₃O]⁺ | [C₇H₇N₃O]⁺ | 149.0584 | Fragment corresponding to the protonated aminobenzoxazole moiety after cleavage. |

Experimental Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a final concentration of ~1 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes to elute the compound. Formic acid is used to ensure efficient protonation for ESI+.

  • Mass Spectrometry (MS) Setup (Orbitrap or TOF):

    • Ionization Mode: ESI Positive.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 300 °C.

    • Scan Mode: Full scan from m/z 100-500 to detect the parent ion.

    • MS/MS (dd-MS²): Data-dependent MS/MS to trigger fragmentation on the most intense ion in the full scan survey (which should be the [M+H]⁺ ion).

    • Collision Energy: Apply a normalized collision energy (e.g., 20-30%) to induce fragmentation.

LC-MS Experimental Workflow

start Start: 1 µg/mL Sample in Mobile Phase inject Inject onto C18 LC Column start->inject separate Elute with Water/ACN Gradient inject->separate ionize Ionize with ESI+ separate->ionize ms1 Full Scan MS¹: Detect [M+H]⁺ ionize->ms1 ms1_data Confirm Exact Mass & Molecular Formula ms1->ms1_data ms2 Data-Dependent MS²: Fragment [M+H]⁺ ms1->ms2 end End: Confirmed Formula & Fragmentation Data ms1_data->end ms2_data Analyze Fragmentation Pattern ms2->ms2_data ms2_data->end

Sources

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Binding Affinity of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine to Aβ1-40 Fibrils

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Aβ-Binding Ligands

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, which aggregate into insoluble plaques in the brain parenchyma.[1] These Aβ plaques are a primary pathological hallmark of AD, making them a critical target for both diagnostic imaging agents and therapeutic intervention.[2] The development of small molecules that can bind with high affinity and specificity to these Aβ aggregates is paramount for advancing early diagnosis and for monitoring the efficacy of anti-amyloid therapies.

This document focuses on a specific class of molecules derived from benzoxazole, which are structurally related to Thioflavin T (ThT), a well-established dye used to visualize β-sheet-rich structures like amyloid fibrils.[3] The core structure, 2-(4-dimethylaminophenyl)-benzoxazole, has been identified as a promising scaffold for developing high-affinity ligands for Aβ plaques.[4][5] A study by Hausner et al. (2009) demonstrated that derivatives of this scaffold can exhibit binding affinities (Kᵢ) for Aβ1-40 fibrils in the low-nanomolar range.[4][5]

This application note provides a comprehensive, field-proven protocol to determine the in vitro binding affinity of a specific derivative, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (hereafter referred to as "Test Compound"), to synthetic Aβ1-40 fibrils. The methodology described herein is a competitive binding assay that leverages Thioflavin T as a fluorescent reporter probe.

Assay Principle: Competitive Displacement of a Fluorescent Probe

To determine the binding affinity (Kᵢ) of a novel, non-fluorescent compound, a competitive assay is the most direct and reliable method. This assay operates on the principle of competition between the unlabeled Test Compound and a fluorescent probe (Thioflavin T) for the same binding sites on the Aβ1-40 fibrils.

Thioflavin T exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures of amyloid fibrils.[3] In this assay, a fixed concentration of pre-formed Aβ1-40 fibrils and ThT are incubated with increasing concentrations of the Test Compound. As the concentration of the Test Compound increases, it displaces ThT from the fibrils, leading to a measurable decrease in fluorescence intensity. The concentration of the Test Compound that displaces 50% of the bound ThT is the IC₅₀ value. This value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and binding affinity of the fluorescent probe.

G cluster_0 Assay Principle: Competitive Binding cluster_1 Experimental Observation fibril Aβ1-40 Fibril (Binding Sites) low_compound Low [Test Compound] high_compound High [Test Compound] tht Thioflavin T (ThT) (Fluorescent Probe) tht->fibril Binds & Fluoresces compound Test Compound (Unlabeled Competitor) compound->fibril Competes for Binding high_fluor High Fluorescence low_compound->high_fluor low_fluor Low Fluorescence high_compound->low_fluor ThT is displaced

Caption: Competitive binding assay principle.

Materials and Reagents

Scientific integrity begins with high-quality, well-characterized reagents. It is imperative to use reagents from reputable suppliers to ensure reproducibility.

ReagentRecommended SupplierCatalog No. (Example)Notes
Amyloid-β (1-40) PeptideAnaSpec, rPeptideAS-20279, P-001-1Ensure high purity (>95% by HPLC).
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamineCustom SynthesisN/AVerify identity and purity via NMR and LC-MS.
Thioflavin T (ThT)Sigma-AldrichT3516High purity grade. Protect from light.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Anhydrous, ≥99.9%.
Phosphate-Buffered Saline (PBS), 10XThermo Fisher ScientificAM9625Prepare 1X solution (pH 7.4) with ultrapure water.
96-Well Black Plates, Clear Flat BottomCorning3603 or 3881Non-binding surface (NBS) is recommended.[6]
Ultrapure Water (18.2 MΩ·cm)Millipore Milli-Q SystemN/AFor all buffer and reagent preparations.

Detailed Experimental Protocols

Protocol 1: Preparation of Aβ1-40 Fibrils

The generation of consistent, mature amyloid fibrils is the most critical variable in this assay. This protocol is designed to produce a homogenous population of fibrils for reliable binding studies.

  • Peptide Solubilization: Allow the lyophilized Aβ1-40 peptide to equilibrate to room temperature for 15 minutes to prevent condensation. Dissolve the peptide in 100% DMSO to a stock concentration of 1 mM. Vortex gently for 2-3 minutes.

  • Initiation of Aggregation: Dilute the 1 mM Aβ1-40 stock solution into 1X PBS (pH 7.4) to a final concentration of 40 µM.[7] This dilution from a high concentration of organic solvent into an aqueous buffer is a common method to initiate fibrillogenesis.

  • Fibril Formation: Incubate the 40 µM Aβ1-40 solution at 37°C for 5-7 days with continuous, gentle agitation (e.g., 200 rpm on an orbital shaker).[7] This extended incubation ensures the formation of mature, stable fibrils.

  • Confirmation of Fibrillation (Optional but Recommended): The formation of fibrils can be confirmed using a small aliquot of the solution in a ThT fluorescence assay or by Transmission Electron Microscopy (TEM).[8]

Protocol 2: Preparation of Stock Solutions

Precise concentration determination is key for accurate affinity calculations.

  • Test Compound Stock (10 mM): Accurately weigh the Test Compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C.

  • Thioflavin T Stock (1 mM): Prepare a 1 mM stock solution of ThT in ultrapure water. This solution must be prepared fresh on the day of the experiment. Filter the solution through a 0.2 µm syringe filter to remove any small particulates that could interfere with fluorescence readings. Protect the solution from light by wrapping the tube in aluminum foil.

Protocol 3: Competitive Binding Assay

This protocol is designed for a 96-well plate format. All incubations should be performed at room temperature and protected from light.

  • Assay Buffer Preparation: Prepare the final assay buffer consisting of 1X PBS (pH 7.4).

  • Serial Dilution of Test Compound: Perform a serial dilution of the 10 mM Test Compound stock in 100% DMSO to prepare intermediate stocks. Then, dilute these intermediate stocks into the assay buffer to create a range of final assay concentrations (e.g., from 0.1 nM to 10 µM). The final concentration of DMSO in each well must be kept constant and low (≤1%) to avoid interference with protein structure.

  • Plate Setup:

    • Total Binding Wells: 50 µL Aβ1-40 fibrils + 50 µL Test Compound vehicle (assay buffer with equivalent % DMSO).

    • Nonspecific Binding Wells: 50 µL Aβ1-40 fibrils + 50 µL of a high concentration of a known binder (e.g., 10 µM unlabeled ThT or a related compound) to determine the baseline fluorescence of unbound ThT.

    • Test Compound Wells: 50 µL Aβ1-40 fibrils + 50 µL of each Test Compound dilution.

    • Blank Wells: 100 µL assay buffer (for background subtraction).

  • Incubation: Add 100 µL of the pre-formed Aβ1-40 fibril solution (at a final assay concentration of ~100-200 nM) to the appropriate wells. Add 50 µL of the Test Compound dilutions or controls. Mix gently by pipetting. Incubate for 60 minutes at room temperature.

  • Addition of ThT: Prepare a working solution of ThT in assay buffer. Add 50 µL to all wells (except blanks) to achieve a final concentration of 20-25 µM.[9][10]

  • Final Incubation & Measurement: Incubate the plate for an additional 30 minutes at room temperature. Measure the fluorescence intensity using a microplate reader with excitation set to ~450 nm and emission set to ~485 nm.[3][9]

Caption: Experimental workflow for the competitive binding assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of ThT binding inhibited by the Test Compound at each concentration using the following formula: % Inhibition = 100 * (1 - (F_sample - F_nsb) / (F_total - F_nsb)) Where:

    • F_sample is the fluorescence in the presence of the Test Compound.

    • F_nsb is the nonspecific binding fluorescence.

    • F_total is the total binding fluorescence (no competitor).

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the Test Compound concentration. Fit the data using a nonlinear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • IC₅₀ is the experimentally determined concentration of the Test Compound that inhibits 50% of ThT binding.

    • [L] is the concentration of the fluorescent ligand (ThT) used in the assay.

    • Kₑ is the equilibrium dissociation constant of the fluorescent ligand (ThT) for the Aβ1-40 fibrils. The Kₑ for ThT is highly dependent on assay conditions but is typically in the low micromolar range. It should be determined independently via a saturation binding experiment under identical assay conditions for the highest accuracy.

Benchmarking and Expected Results

While data for the specific 5-ylamine derivative is not published, studies on closely related analogs provide a strong benchmark for expected affinity.

CompoundSubstituent at Position 5Binding Affinity (Kᵢ) for Aβ1-40Reference
1e -NHCO-(p-I-Ph)9.3 nMHausner et al., 2009[4][5]
Related Analogs VariousLow-nanomolar rangeHausner et al., 2009[4][5]

Based on this data, it is reasonable to hypothesize that the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine Test Compound will also exhibit a binding affinity in the low-nanomolar range, validating its potential as a high-affinity ligand for Aβ plaques.

References

  • Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters, 19(2), 543–545. [Link]

  • National Center for Biotechnology Information. (2012). 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[5][11]imidazo[1,2-a]pyrimidine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. [Link]

  • Mathis, C. A., Wang, Y., Holt, D. P., Huang, G. F., Debnath, M. L., & Klunk, W. E. (2003). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. Journal of Nuclear Medicine, 44(8), 1255-1262. [Link]

  • protocols.io. (2019). Thioflavin-T (ThT) Aggregation assay. [Link]

  • Wörner, T. P., Vöpel, T., & Pogostin, B. H. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. Analytical Chemistry, 87(11), 5517–5521. [Link]

  • Noor, H., & Wälti, M. A. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160754. [Link]

  • Foderà, V., Librizzi, F., & Groenning, M. (2012). Thioflavin T templates Amyloid β(1-40) Conformation and Aggregation pathway. IRIS. [Link]

  • Wörner, T. P., Vöpel, T., & Pogostin, B. H. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. ACS Publications. [Link]

  • Åberg, O., Moe, H. K., & Fladmark, K. E. (2012). Synthesis and evaluation of pyridylbenzofuran, pyridylbenzothiazole and pyridylbenzoxazole derivatives as ¹⁸F-PET imaging agents for β-amyloid plaques. PubMed. [Link]

  • Sargsyan, H., & Lim, C. (2016). Aβ41 Aggregates More Like Aβ40 than Like Aβ42: In Silico and in Vitro Study. The Journal of Physical Chemistry B, 120(29), 7027–7039. [Link]

  • Biancalana, M., & Koide, S. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160754. [Link]

  • National Center for Biotechnology Information. (2006). [11C]5-Hydroxy-2-(4-methyaminophenyl)benzofuran. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • Antimisiaris, S. G., Mourtas, S., & Markoutsa, E. (2020). Liposomes Decorated with 2-(4'-Aminophenyl)benzothiazole Effectively Inhibit Aβ1-42 Fibril Formation and Exhibit in Vitro Brain-Targeting Potential. Biomacromolecules, 21(12), 4685–4698. [Link]

  • Singh, S., & Dubey, S. (2022). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega, 7(45), 41535–41558. [Link]

  • Watanabe, H., Ono, M., & Saji, H. (2012). Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 55(23), 10528–10538. [Link]

Sources

Application of Benzoxazoles in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the application of benzoxazole derivatives in the research and development of therapeutics for neurodegenerative diseases. We will delve into the rationale behind targeting specific pathways with these heterocyclic compounds, provide detailed protocols for their synthesis and evaluation, and present data that underscores their potential as potent neuroprotective agents.

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. The benzoxazole core, a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its unique chemical properties allow for the design of molecules that can interact with various biological targets implicated in neurodegeneration, including key enzymes and signaling proteins. This guide will focus on the practical application of benzoxazole derivatives as multi-target agents, with a particular emphasis on their role as inhibitors of Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase-3β (GSK-3β), and their ability to mitigate amyloid-beta (Aβ) induced neurotoxicity.

Multi-Targeting Strategy in Neurodegenerative Disease

The complexity of neurodegenerative disorders necessitates a therapeutic approach that can address multiple pathological cascades simultaneously. Benzoxazole derivatives are well-suited for this multi-target strategy.[2] Their rigid, planar structure provides a foundation for the addition of various functional groups, enabling the fine-tuning of their binding affinities for different targets.

Featured Compound: A Case Study in a Potent Benzoxazole Derivative

To illustrate the practical application of benzoxazoles, this guide will frequently refer to a representative compound, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole , a potent and selective MAO-B inhibitor with demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[3] While technically a benzothiazole, its structural similarity and shared synthetic pathways with benzoxazoles make it an excellent exemplar for the purpose of this guide. For simplicity, we will refer to it as BZ-Indole .

Compound NameTargetIC50Reference
BZ-IndoleMAO-B28 nM[3]

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the synthesis, in vitro evaluation, and in vivo validation of benzoxazole derivatives as potential neuroprotective agents.

Part 1: Synthesis of Benzoxazole Derivatives

The synthesis of 2-arylbenzoxazoles is a cornerstone of developing a chemical library for screening. A common and effective method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

This protocol outlines a general procedure for the synthesis of 2-arylbenzoxazoles.

Materials:

  • o-Aminophenol

  • Aryl carboxylic acid (e.g., 1-methyl-1H-indole-5-carboxylic acid for BZ-Indole analogue)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (1.0 eq) and the aryl carboxylic acid (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the o-aminophenol).

  • Heating: Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-arylbenzoxazole.

Causality Behind Experimental Choices:

  • PPA as a Catalyst and Dehydrating Agent: PPA serves a dual role in this reaction. As a strong acid, it protonates the carboxylic acid, making it more electrophilic. It also acts as a powerful dehydrating agent, driving the cyclization and aromatization steps to form the benzoxazole ring.

  • High Temperature: The condensation and cyclization reactions require significant activation energy, hence the need for high temperatures to achieve a reasonable reaction rate.

  • Aqueous Workup and Neutralization: The acidic PPA must be neutralized to allow for the efficient extraction of the organic product into the ethyl acetate layer.

Part 2: In Vitro Evaluation of Neuroprotective Activity

Once synthesized, the benzoxazole derivatives must be evaluated for their biological activity. This typically involves a series of in vitro assays to assess their neuroprotective potential and to identify their molecular targets.

This protocol details how to evaluate the ability of a benzoxazole compound to protect neuronal cells from amyloid-β (Aβ)-induced cytotoxicity.[4]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Amyloid-β (1-42) peptide

  • Benzoxazole compound (e.g., BZ-Indole) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzoxazole compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Aβ Challenge: Add Aβ (1-42) peptide to the wells to a final concentration of 10 µM. Do not add Aβ to the control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Self-Validating System:

  • Positive and Negative Controls: The inclusion of a vehicle control (DMSO) ensures that the solvent is not affecting cell viability. A positive control, a compound known to protect against Aβ toxicity, validates the assay's responsiveness.

  • Dose-Response Curve: Testing a range of compound concentrations allows for the determination of the EC₅₀ (half-maximal effective concentration), providing a quantitative measure of neuroprotective potency.

This fluorometric assay is used to determine the inhibitory activity of benzoxazole compounds against human MAO-B.[5]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Benzoxazole compound (e.g., BZ-Indole)

  • Positive control inhibitor (e.g., selegiline)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well black microplate, prepare the reaction mixtures containing the assay buffer, MAO-B enzyme, and various concentrations of the benzoxazole compound or the positive control. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the MAO-B substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for the product of kynuramine oxidation) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of MAO-B Inhibition Workflow:

MAOB_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Inhibitor (Benzoxazole) - Buffer plate Pipette into 96-well plate reagents->plate preincubation Pre-incubate (37°C, 15 min) plate->preincubation initiation Initiate Reaction (Add Substrate) preincubation->initiation measurement Kinetic Fluorescence Measurement initiation->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Caption: Workflow for the in vitro MAO-B inhibition assay.

Part 3: In Vivo Validation in an Animal Model of Parkinson's Disease

Promising compounds from in vitro screening are then advanced to in vivo studies to assess their efficacy and safety in a living organism. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease.[6]

This protocol describes the induction of parkinsonian-like symptoms in mice using MPTP and subsequent behavioral analysis to evaluate the neuroprotective effects of a benzoxazole compound.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

  • Benzoxazole compound (e.g., BZ-Indole)

  • Rotarod apparatus

  • Open field arena

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Treatment Group: Administer the benzoxazole compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes before each MPTP injection.

    • MPTP Group: Administer saline instead of the compound.

    • Control Group: Administer saline only.

  • MPTP Induction: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Testing (7 days post-MPTP):

    • Rotarod Test:

      • Train the mice on the rotarod for 2-3 days prior to testing.

      • On the test day, place the mice on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

      • Record the latency to fall for each mouse.[7]

    • Open Field Test:

      • Place each mouse in the center of the open field arena and allow it to explore for 10 minutes.

      • Record the total distance traveled and the time spent in the center of the arena using an automated tracking system.[8][9]

  • Post-mortem Analysis (21 days post-MPTP):

    • Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect the brains and process them for immunohistochemistry.

This protocol is for the visualization of dopaminergic neurons in the substantia nigra of the mouse brain.[2]

Materials:

  • Mouse brain sections (coronal, 30 µm)

  • Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody: Biotinylated anti-rabbit IgG

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

Procedure:

  • Section Preparation: Mount the brain sections onto gelatin-coated slides.

  • Antigen Retrieval (optional): If necessary, perform antigen retrieval (e.g., by heating in citrate buffer).

  • Blocking: Incubate the sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • ABC Incubation: Wash the sections and incubate with the ABC reagent for 1 hour.

  • DAB Staining: Wash the sections and develop the color by incubating with DAB solution until the desired staining intensity is reached.

  • Mounting: Dehydrate the sections through a series of ethanol and xylene washes and coverslip with mounting medium.

  • Microscopy and Analysis: Image the substantia nigra region and quantify the number of TH-positive neurons using stereological methods.

Diagram of the Neuroprotective Effect of BZ-Indole in the MPTP Model:

MPTP_Model MPTP MPTP MAOB MAO-B MPTP->MAOB Metabolized by MPP MPP+ MAOB->MPP DopaminergicNeuron Dopaminergic Neuron MPP->DopaminergicNeuron Taken up by MitochondrialDysfunction Mitochondrial Dysfunction DopaminergicNeuron->MitochondrialDysfunction Induces OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath ParkinsonianSymptoms Parkinsonian Symptoms NeuronalDeath->ParkinsonianSymptoms BZ_Indole BZ-Indole (Benzoxazole Derivative) BZ_Indole->MAOB Inhibits

Caption: Mechanism of MPTP-induced neurotoxicity and the protective role of BZ-Indole.

Conclusion and Future Directions

The benzoxazole scaffold represents a highly promising starting point for the development of novel therapeutics for neurodegenerative diseases. The protocols and data presented in this guide demonstrate a clear pathway from rational drug design and synthesis to robust in vitro and in vivo validation. The ability of benzoxazole derivatives to engage multiple targets within the complex pathophysiology of these disorders highlights their potential to yield disease-modifying therapies. Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and on exploring their efficacy in a wider range of neurodegenerative disease models.

References

  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025). protocols.io. Retrieved January 25, 2026, from [Link]

  • Benxo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. (2010). PubMed. Retrieved January 25, 2026, from [Link]

  • Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. (2017). PubMed. Retrieved January 25, 2026, from [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (2007). Nature Protocols. Retrieved January 25, 2026, from [Link]

  • The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Open field test for mice. (2024). protocols.io. Retrieved January 25, 2026, from [Link]

  • Rotarod-Test for Mice. (2024). protocols.io. Retrieved January 25, 2026, from [Link]

  • The IC 50 values calculated from the dose-response curves. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). JoVE. Retrieved January 25, 2026, from [Link]

  • Open Field Test. (2024). Mouse Metabolic Phenotyping Centers. Retrieved January 25, 2026, from [Link]

  • IC 50 value for hMAO-B and selectivity index against hMAO-A of benzoxazoles 4 and 7. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2015). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). MDPI. Retrieved January 25, 2026, from [Link]

  • Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. (2017). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Behavioral characterization in MPTP/p mouse model of Parkinson's disease. (2020). IMR Press. Retrieved January 25, 2026, from [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). MDPI. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for Benzoxazole-Based Amyloid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Landscape of Amyloid Pathology

The aggregation of amyloid-β (Aβ) peptides into extracellular plaques is a primary pathological hallmark of Alzheimer's disease (AD).[1] The ability to detect and quantify these deposits non-invasively in the living brain is crucial for early diagnosis, tracking disease progression, and evaluating the efficacy of emerging anti-amyloid therapies.[1][2] Benzoxazole derivatives have emerged as a highly effective and versatile class of chemical probes for this purpose.[3][4] Structurally related to the foundational amyloid dye Thioflavin T, these compounds are engineered to cross the blood-brain barrier (BBB) and bind with high affinity and specificity to the β-sheet structures characteristic of amyloid fibrils.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing benzoxazole-based probes in preclinical amyloid imaging. We will delve into the core principles and practical methodologies for both in vivo imaging using Positron Emission Tomography (PET) and ex vivo/in vitro analysis via fluorescence microscopy. The protocols described herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Part 1: Probe Selection and Foundational Principles

The success of any amyloid imaging study hinges on the selection of an appropriate probe. An ideal agent must possess a specific set of physicochemical and pharmacological properties.

Causality Behind an Effective Probe:

  • High Binding Affinity (Low Nanomolar Kᵢ): The probe must bind tightly to Aβ aggregates to produce a strong signal over background noise. Benzoxazole derivatives frequently exhibit Kᵢ values in the low nanomolar range for Aβ₁₋₄₂ aggregates.[7]

  • Blood-Brain Barrier (BBB) Penetration: For in vivo applications, the probe must be sufficiently lipophilic to cross the BBB and reach its target in the brain. However, excessive lipophilicity can lead to non-specific binding.[8]

  • Rapid Brain Uptake and Washout: The probe should quickly enter the brain and, crucially, clear rapidly from regions without amyloid pathology. This differential washout is what creates the high-contrast images necessary for accurate quantification.[7][9]

  • Target Specificity: The probe should selectively bind to Aβ plaques with minimal off-target binding to other protein aggregates (like tau tangles) or brain components.[10] Some benzoxazole derivatives have, however, been intentionally modified to target tau.[11]

Table 1: Properties of Selected Benzoxazole-Based Amyloid Probes

Probe Name Target Imaging Modality Binding Affinity (Kᵢ, nM) Key Characteristics Reference
[(18)F]24 Aβ Plaques PET 9.3 Excellent binding to Aβ plaques and favorable clearance profile in transgenic mice.[7] [7]
BF-168 Aβ Plaques PET, Fluorescence High Binds to both neuritic and diffuse plaques; shows high initial brain uptake.[12][13] [12]
BF-227 Dense Aβ Plaques PET High High BBB permeability; effectively differentiates AD patients from controls.[4][14] [4]

| [123I]1e | Aβ Plaques | SPECT | 9.3 | High in vitro affinity but did not show significant BBB crossing in a baboon model.[15] |[15] |

Part 2: In Vivo Imaging with Positron Emission Tomography (PET)

PET imaging allows for the longitudinal, quantitative assessment of amyloid burden in living subjects, making it an invaluable tool in preclinical research.[16] The protocol involves administering a benzoxazole probe radiolabeled with a positron-emitting isotope (e.g., ¹⁸F or ¹¹C) to a subject, typically a transgenic mouse model of AD, and detecting the resulting signal.[17]

Logical Workflow for Preclinical Amyloid PET Imaging

The entire process, from animal selection to final data interpretation, follows a systematic workflow designed to ensure data quality and validity.

pet_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Validation Animal_Model 1. Animal Model Selection (e.g., 5xFAD, APP/PS1) Radiotracer 2. Radiotracer Synthesis (e.g., [(18)F]BF-168) Animal_Model->Radiotracer Animal_Prep 3. Animal Preparation (Anesthesia, Catheterization) Radiotracer->Animal_Prep Injection 4. Tracer Administration (IV Injection) Animal_Prep->Injection PET_Scan 5. Dynamic/Static PET Scan Injection->PET_Scan Anatomical_Scan 6. CT/MRI Scan (for anatomical reference) PET_Scan->Anatomical_Scan Reconstruction 7. Image Reconstruction & Co-registration Anatomical_Scan->Reconstruction Quantification 8. Quantitative Analysis (SUVr, Centiloid) Reconstruction->Quantification Validation 9. Ex Vivo Validation (Autoradiography, Histology) Quantification->Validation fluorescence_workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_img Imaging & Analysis Tissue 1. Brain Tissue Collection (Human or Transgenic Animal) Fixation 2. Fixation & Sectioning (Paraffin or Frozen) Tissue->Fixation Mounting 3. Mount Sections on Slides Fixation->Mounting Rehydration 4. Rehydration & Permeabilization Mounting->Rehydration Staining 5. Incubation with Probe (e.g., 200 nM in PBS) Rehydration->Staining Washing 6. Wash Excess Probe Staining->Washing Co_Stain 7. (Optional) Co-staining (Immunohistochemistry) Washing->Co_Stain Imaging 8. Fluorescence Microscopy Co_Stain->Imaging Analysis 9. Image Analysis (Plaque Load, Colocalization) Imaging->Analysis

Sources

Application Notes and Protocols for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in Alzheimer's Disease Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine as a fluorescent probe for the detection of amyloid-β (Aβ) aggregates in in vitro cell culture models of Alzheimer's Disease (AD). This document outlines the scientific rationale, key experimental protocols, and data interpretation guidelines to facilitate the successful integration of this tool into AD research programs.

Scientific Foundation and Principles of Application

Alzheimer's Disease is a neurodegenerative disorder characterized by the extracellular deposition of amyloid-β peptides, forming senile plaques in the brain.[1] These Aβ aggregates are a primary target for both diagnostic and therapeutic development. The compound 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine belongs to a class of fluorescent dyes, structurally similar to other benzoxazole and benzothiazole derivatives, that have been developed as imaging agents for Aβ plaques.[1][2]

The underlying principle of its application is its ability to specifically bind to the β-sheet structures characteristic of amyloid fibrils. Upon binding, the molecule's conformation is altered, leading to a significant increase in its fluorescence quantum yield. This "turn-on" fluorescence provides a high-contrast signal, enabling the visualization of Aβ aggregates. The dimethylamino group acts as an electron donor, contributing to the molecule's photophysical properties.[3] This characteristic makes it a valuable tool for studying the formation and inhibition of Aβ aggregation in cellular models.

Mechanism of Action: Aβ Binding and Fluorescence Enhancement

The interaction of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine with Aβ aggregates is a non-covalent binding event. The planar structure of the benzoxazole core allows it to intercalate within the cross-β-sheet structures of amyloid fibrils. This binding restricts the intramolecular rotation of the molecule, which in its unbound state in aqueous solution quenches its fluorescence. Upon binding, this restriction of rotational freedom leads to a pronounced enhancement of fluorescence emission.

cluster_0 Unbound State (Aqueous Environment) cluster_1 Bound State (Aβ Aggregate) Unbound 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (Low Fluorescence) Rotation Intramolecular Rotation Unbound->Rotation Free rotation of phenyl group Bound Probe bound to Aβ Fibril (High Fluorescence) Unbound->Bound Binding to Aβ Quenching Fluorescence Quenching Rotation->Quenching Restriction Restricted Rotation Bound->Restriction Intercalation into β-sheets Enhancement Fluorescence Enhancement Restriction->Enhancement

Caption: Proposed mechanism of fluorescence enhancement upon binding to Aβ aggregates.

Compound Properties and Preparation

A thorough understanding of the physicochemical and photophysical properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is critical for its effective use.

PropertyValue / CharacteristicSource / Comment
Molecular Formula C₁₅H₁₅N₃OInferred from structure
Molecular Weight ~253.3 g/mol Calculated
Solubility Soluble in DMSO, Ethanol.Prepare stock solutions in DMSO.
Purity >95% recommendedVerify with supplier's CoA.
Excitation (λex) ~350-450 nm (Estimated)Requires empirical determination.
Emission (λem) ~450-550 nm (Estimated)Requires empirical determination.

Note on Photophysical Properties: The exact excitation and emission maxima of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine may vary depending on the solvent environment and binding state. It is strongly recommended that researchers empirically determine these values using a spectrophotometer and fluorometer. As a starting point, excitation can be tested in the range of 350-450 nm, with emission scanning from 450-600 nm.

Preparation of Stock Solutions

For cell culture applications, it is crucial to prepare a concentrated stock solution in a cell-culture compatible solvent, typically dimethyl sulfoxide (DMSO).

  • Reconstitution: Prepare a 10 mM stock solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in sterile, anhydrous DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following protocols provide a framework for utilizing 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in a common in vitro model of AD, the SH-SY5Y human neuroblastoma cell line.[4][5]

Protocol 1: Establishment of an SH-SY5Y Cell Culture Model of AD

The SH-SY5Y cell line is a widely used model for neurodegenerative diseases.[6] To induce an AD-like phenotype, cells can be treated with exogenous amyloid-β peptides, which aggregate and become toxic.[7]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Amyloid-β (1-42) peptide, synthetic

  • Sterile, nuclease-free water

  • Cell culture plates (96-well for viability assays, 24-well with coverslips for imaging)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate or on sterile coverslips in a 24-well plate. Allow cells to adhere and grow for 24 hours.

  • Preparation of Aβ Oligomers:

    • Reconstitute synthetic Aβ (1-42) peptide in sterile water to a concentration of 1 mg/mL.

    • To promote the formation of toxic oligomeric species, incubate the Aβ solution at 37°C for 24-48 hours.[7]

  • Treatment:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the pre-aggregated Aβ (1-42) at a final concentration of 5-10 µM.

    • Incubate the cells for 24-48 hours.

Start Start: Culture SH-SY5Y Cells Seed Seed Cells in Plates Start->Seed Adhere Allow Adherence (24h) Seed->Adhere Treat Treat Cells with Aβ (24-48h) Adhere->Treat PrepareAbeta Prepare Aβ (1-42) Oligomers PrepareAbeta->Treat Endpoint Proceed to Endpoint Analysis (Staining, Viability Assay) Treat->Endpoint

Caption: Workflow for establishing an Aβ-induced SH-SY5Y cell model of AD.

Protocol 2: Fluorescent Staining of Aβ Aggregates in SH-SY5Y Cells

This protocol describes the application of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine for the visualization of Aβ aggregates in the established cell model.

Materials:

  • Aβ-treated SH-SY5Y cells on coverslips (from Protocol 1)

  • 10 mM stock solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Fixation:

    • Gently remove the culture medium from the coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in PBS. A starting concentration of 1-5 µM is recommended, but this should be optimized.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium. DAPI can be included for nuclear visualization.

    • Image the slides using a fluorescence microscope with appropriate filter sets for the probe (estimated Ex/Em ~350-450 nm / ~450-550 nm) and DAPI (Ex/Em ~360/460 nm).

Protocol 3: Cytotoxicity Assessment of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

It is essential to determine the potential cytotoxicity of the fluorescent probe to ensure that observed cellular effects are not due to the probe itself. The MTT assay is a common method for assessing cell viability.[8]

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • 10 mM stock solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

    • Incubate the cells with the compound for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation and Expected Results

  • Fluorescence Imaging: In Aβ-treated cells, expect to observe punctate or aggregated fluorescent signals corresponding to the binding of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine to amyloid deposits. Untreated control cells should show minimal background fluorescence.

  • Cytotoxicity: The MTT assay will reveal the concentration range at which the compound is non-toxic. For imaging studies, it is critical to use concentrations well below the IC₅₀ value.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your results, incorporate the following controls and validation steps:

  • Positive Control: Use a well-characterized amyloid-binding dye, such as Thioflavin T, in parallel to validate the presence of Aβ aggregates in your cell model.

  • Negative Control: Always include untreated cells to assess baseline fluorescence and cell health.

  • Specificity Control: To confirm that the fluorescence signal is specific to Aβ, you can co-stain with an anti-Aβ antibody.

  • Concentration Optimization: Perform a titration of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine to determine the optimal concentration that provides a high signal-to-noise ratio without inducing cytotoxicity.

By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently employ 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine as a valuable tool to advance our understanding of Alzheimer's Disease pathology.

References

  • Šerý, O., et al. (2021). Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State. Journal of Molecular Neuroscience, 71(8), 1633-1643. Available at: [Link]

  • Alagille, D., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters, 19(13), 3465-3468. Available at: [Link]

  • Habartová, L., et al. (2024). Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells. The International Journal of Biochemistry & Cell Biology, 167, 106506. Available at: [Link]

  • Sutharsan, J., et al. (2010). Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides. Journal of Biomolecular Screening, 15(1), 62-70. Available at: [Link]

  • Abu Jarra, H., et al. (2019). Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 26(1), 63-71. Available at: [Link]

  • Lefter, R., et al. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available at: [Link]

  • Mondal, R., et al. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience, 13(17), 2588-2601. Available at: [Link]

  • Mahapatra, A., et al. (2007). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 265-274. Available at: [Link]

  • Krasilnikova, Y., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 28(21), 7384. Available at: [Link]

  • Biosensis. (n.d.). HQ-O RTD Amyloid Plaque Stain Reagent Protocol. Retrieved from [Link]

  • Alagille, D., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. Available at: [Link]

  • Fernández-Mendívil, C., et al. (2021). Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Chemistry – A European Journal, 27(56), 15757-15769. Available at: [Link]

  • Varga, K., et al. (2021). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link]

  • Thong-Asa, W., et al. (2021). Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay. Frontiers in Pharmacology, 12, 699282. Available at: [Link]

  • Krishtal, J., et al. (2017). In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells. PLOS ONE, 12(10), e0186636. Available at: [Link]

  • Lee, J. E., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(9), 1951-1961. Available at: [Link]

  • Wujec, M., et al. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1056-1064. Available at: [Link]

  • Chen, Y., et al. (2017). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole derivatives with aggregation-induced emission characteristics. Dyes and Pigments, 141, 338-345. Available at: [Link]

  • Park, S. Y., et al. (2015). Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease. Biotechnology and Bioprocess Engineering, 20(4), 729-735. Available at: [Link]

  • Li, D., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Molecules, 28(22), 7684. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 609-620. Available at: [Link]

  • Dutta, K., et al. (2021). Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer's Disease. Frontiers in Cellular Neuroscience, 15, 706981. Available at: [Link]

  • Liu, T., et al. (2022). High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Theranostics, 12(5), 2056-2067. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Photostability of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving this compound. Here, we address common challenges related to its photostability and offer solutions grounded in established scientific principles.

Introduction to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a heterocyclic compound belonging to the benzoxazole class.[1][2] Benzoxazole derivatives are known for their diverse biological activities and are often explored for their fluorescent properties.[1][2] The presence of a dimethylamino group, a strong electron-donating group, can enhance fluorescence but may also influence the molecule's photostability. Understanding and mitigating photodegradation is crucial for obtaining reliable and reproducible experimental results, particularly in applications like fluorescence microscopy and in vivo imaging.[3][4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid Loss of Fluorescence Signal (Photobleaching)

Question: I am observing a rapid decrease in the fluorescence intensity of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine during my imaging experiments. What is causing this, and how can I prevent it?

Answer:

Rapid signal loss, or photobleaching, is the irreversible destruction of a fluorophore upon exposure to light.[5][6][7] This is a common issue in fluorescence microscopy and is influenced by several factors.

Causality:

  • High Excitation Intensity: The rate of photobleaching is highly dependent on the power of the excitation light.[5] High-intensity light increases the number of excitation-emission cycles, raising the probability of photochemical reactions that destroy the fluorophore.

  • Prolonged Exposure Time: Continuous illumination, even at lower intensities, will eventually lead to significant photobleaching.[6][8]

  • Presence of Molecular Oxygen: The excited state of the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which can then attack and degrade the fluorophore.

  • Intrinsic Molecular Structure: The inherent chemical structure of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, particularly the electron-rich dimethylamino and amino groups, may be susceptible to photo-oxidation.

Solutions & Protocols:

  • Optimize Excitation Light:

    • Reduce Laser/Light Source Power: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[5]

    • Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without altering its spectral properties.[6]

    • Minimize Exposure Time: Keep the shutter closed when not actively acquiring images.[6][8] For time-lapse experiments, use the longest possible interval between acquisitions.

  • Modify the Chemical Environment:

    • Use Antifade Mounting Media: For fixed samples, use commercially available mounting media containing antifade reagents.[6][9] These reagents are typically free-radical scavengers that reduce photobleaching.

    • Deoxygenate the Sample: If compatible with your experimental system, you can reduce the oxygen concentration by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging with nitrogen.

  • Adjust Imaging Parameters:

    • Increase Camera Gain/EM Gain: Instead of increasing excitation power, you can amplify the detected signal electronically.[8] Be mindful that this can also increase noise.

    • Use Binning: Combining adjacent pixels can increase signal intensity at the cost of some spatial resolution.[8]

Issue 2: Inconsistent Photostability Results Between Experiments

Question: My results for the photostability of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine vary significantly from one experiment to the next. What could be the cause of this variability?

Answer:

Inconsistent results often stem from a lack of rigorous control over experimental conditions.

Causality:

  • Fluctuations in Light Source Intensity: The output of lamps and lasers can vary over time.

  • Differences in Sample Preparation: Variations in the concentration of the compound, solvent, pH, or the presence of contaminants can affect photostability.

  • Temperature Variations: Temperature can influence the rate of chemical reactions, including photodegradation.[10]

Solutions & Protocols:

  • Standardize the Experimental Setup:

    • Calibrate Light Source: Regularly measure and record the power of your excitation source at the sample plane.

    • Use a Dark Control: In each experiment, include a sample that is protected from light (e.g., wrapped in aluminum foil) but kept in the same environmental conditions to assess any thermal degradation.[10]

  • Implement a Standardized Photostability Testing Protocol:

    • Follow established guidelines, such as those from the International Council for Harmonisation (ICH), for systematic photostability testing.[10][11] This involves exposing the compound to a controlled light source for a specified duration and measuring the changes.

    Protocol: Standardized Photostability Assessment

    • Sample Preparation: Prepare a solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine at a known concentration in a suitable solvent. Place the solution in a quartz cuvette or other appropriate transparent container.

    • Light Exposure: Expose the sample to a calibrated light source. According to ICH guidelines, this should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]

    • Dark Control: Prepare an identical sample and wrap it in aluminum foil to protect it from light. Place it alongside the exposed sample.

    • Analysis: At predetermined time points, take aliquots from both the exposed and dark control samples. Analyze them using a suitable method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy) to quantify the degradation of the parent compound and the formation of any photoproducts.

    • Data Evaluation: Compare the results from the exposed sample to the dark control to isolate the effects of light from thermal effects.

Issue 3: Unexpected Spectral Changes During Illumination

Question: I've noticed a shift in the emission spectrum of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine after prolonged exposure to excitation light. What does this indicate?

Answer:

A shift in the emission spectrum suggests the formation of one or more fluorescent photoproducts.

Causality:

  • Photochemical Reactions: The absorbed light energy can induce chemical reactions, leading to the formation of new species with different electronic properties and, consequently, different fluorescence spectra.

  • Potential Degradation Pathways: For benzoxazole derivatives, photodegradation can involve reactions such as oxidation of the amino groups or cleavage of the heterocyclic ring.[12][13] The presence of the dimethylamino group might also be a site for photo-oxidation.

Solutions & Protocols:

  • Characterize Photoproducts:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to separate the parent compound from its photoproducts and obtain their mass-to-charge ratios, which aids in their identification.

    • Time-Resolved Fluorescence Spectroscopy: This can help to distinguish between different fluorescent species in a mixture.

  • Minimize Photoproduct Formation:

    • The same strategies used to prevent photobleaching (reducing light exposure, using antifade reagents) will also help to minimize the formation of photoproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected photodegradation mechanism for this compound?

  • Q2: How does the solvent affect the photostability of this compound?

    • A2: The polarity and protic/aprotic nature of the solvent can influence the stability of the excited state of the fluorophore and its susceptibility to degradation.[14] It is advisable to test the photostability in the specific solvent system used in your experiments.

  • Q3: Are there more photostable alternatives to this compound?

    • A3: The photostability of fluorescent dyes can sometimes be improved by structural modifications. For example, replacing a dimethylamino group with a cyclic amino ring has been shown to enhance the photostability of some benzoxadiazole-based dyes.[14] Depending on the specific application, exploring other classes of fluorophores with known high photostability might be an option.

Visualizations

Troubleshooting Workflow for Photobleaching

start Start: Rapid Signal Loss Observed check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Action: Reduce Laser Power / Use ND Filters check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Shutter Light When Not Imaging check_exposure->reduce_exposure No check_environment Is the Chemical Environment Optimized? check_exposure->check_environment Yes reduce_exposure->check_environment use_antifade Action: Use Antifade Media / Deoxygenate check_environment->use_antifade No check_detection Are Detection Settings Optimal? check_environment->check_detection Yes use_antifade->check_detection adjust_detection Action: Increase Camera Gain / Use Binning check_detection->adjust_detection No end_ok Problem Resolved check_detection->end_ok Yes adjust_detection->end_ok end_persist Problem Persists: Consider Alternative Fluorophore end_ok->end_persist If further improvement needed

Caption: A decision tree for troubleshooting photobleaching issues.

Data Summary

While quantitative photostability data for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is not available in the public domain, the following table provides a framework for how such data should be presented.

ParameterValueConditionsReference
Photobleaching Quantum Yield (Φb) Data Not AvailableSpecify solvent, excitation wavelength, and intensity.-
Half-life (t1/2) under Continuous Illumination Data Not AvailableSpecify illumination conditions.-

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Henriksen, Z. P., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry, 17(1), 135-144. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. Molecules, 27(16), 5176. [Link]

  • Eggeling, C., et al. (2005). Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(10), 2266-2278. [Link]

  • FDA. (n.d.). FDA Guidelines for Photostability Testing: A Step-by-Step Guide. Stability Studies. [Link]

  • Kim, D., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Science, 9(3), 2101817. [Link]

  • Wałęsa-Chorab, M., et al. (2023). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. Molecules, 28(22), 7654. [Link]

  • Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Widengren, J., et al. (2001). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 73(10), 2336-2345. [Link]

  • Kim, H., et al. (2018). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry, 42(1), 47-54. [Link]

  • Shcherbakova, D. M., et al. (2018). Struggle for photostability: Bleaching mechanisms of fluorescent proteins. Biophysical Journal, 114(1), 1-11. [Link]

  • Redig, J. (2025). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]

  • Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 158-166. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Henriksen, Z. P., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Institutes of Health. [Link]

  • IAGIM. (n.d.). Photostability. [Link]

  • CN110577500A. (2019). Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.
  • Assadi, A. A., et al. (2010). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Applied Catalysis B: Environmental, 96(3-4), 444-452. [Link]

  • Charisiadis, A., et al. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal, 29(1), e202202901. [Link]

  • PubChem. (n.d.). 2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

  • Meng, X., et al. (2013). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Advanced Materials Research, 690-693, 102-105. [Link]

  • Kumar, K. S., et al. (2023). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol. International Journal of Health Sciences, 7(S1), 101-112. [Link]

  • Krayushkin, M. M., et al. (2024). 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. Molbank, 2024(1), M1930. [Link]

Sources

Technical Support Center: 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Probes Division

Welcome to the technical support guide for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. This resource is designed for our partners in research, discovery, and development. Our goal is to provide you with the in-depth technical and practical insights necessary to ensure the stability and successful application of this compound in your experiments. We will address common challenges and frequently asked questions, moving beyond simple instructions to explain the underlying chemical principles governing the compound's behavior in solution.

Compound Overview

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a heterocyclic aromatic compound featuring a benzoxazole core. This structure imparts significant fluorescence properties, making it valuable as a molecular probe, a building block for larger functional molecules, or a potential therapeutic agent.[1][2][3] Its chemical architecture, comprising a benzoxazole ring, a primary aromatic amine, and a tertiary dimethylamino-phenyl group, dictates its stability profile. Understanding the vulnerabilities of these functional groups is paramount to generating reliable and reproducible experimental data.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions regarding the handling and stability of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in solution.

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The stability of this compound is influenced by four main factors: pH, light, solvent choice, and temperature.

  • pH: The benzoxazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening.[4] Additionally, both the primary amine (-NH2) and the tertiary dimethylamino group (-N(CH3)2) are basic and can be protonated at low pH, altering the compound's solubility, reactivity, and fluorescent properties.[5]

  • Light: Like many fluorescent molecules, especially those with electron-rich aromatic systems such as the dimethylamino-phenyl group, this compound is susceptible to photobleaching or photodegradation upon prolonged exposure to high-intensity light.[6][7]

  • Solvent: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can participate in degradation pathways like hydrolysis. Solvent polarity can also significantly impact the compound's fluorescent properties, including emission wavelength and quantum yield.[8][9][10]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[11]

Q2: What is the recommended solvent for preparing a stock solution?

A2: For maximum stability, we recommend using a high-purity, anhydrous, aprotic organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.

Causality: Aprotic solvents lack acidic protons and cannot act as hydrogen-bond donors, which minimizes the risk of solvent-mediated protonation or participation in hydrolytic degradation of the benzoxazole ring. Using an anhydrous grade prevents the introduction of water, which is a key reactant in hydrolysis.[4]

Q3: How should I store the stock solution to ensure long-term stability?

A3: To maximize the shelf-life of your stock solution, adhere to the following storage protocol, which is based on best practices for storing sensitive amine-containing and fluorescent compounds.[11][12][13][14]

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces molecular motion and slows the rate of all potential degradation reactions.[13]
Container Amber glass vial with a tight-fitting capProtects the light-sensitive compound from photogradation.[6] Glass is inert, and a tight seal prevents solvent evaporation and moisture entry.
Atmosphere Overlay with an inert gas (Argon or Nitrogen)The primary amine and dimethylamino groups can be susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating this risk.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[13]

Q4: My fluorescence signal is decreasing over the course of my experiment. What could be the cause?

A4: A diminishing fluorescence signal is a classic symptom of either photobleaching or chemical degradation.

  • Photobleaching: This occurs when the fluorophore is damaged by the excitation light. To mitigate this, reduce the intensity of the excitation source, decrease the exposure time, and use an anti-fade mounting medium if applicable in your experimental setup.[15][16]

  • Chemical Degradation: If the compound is degrading in your experimental buffer or medium, its concentration will decrease, leading to a weaker signal. This can be caused by suboptimal pH, reactive components in your buffer, or prolonged exposure to ambient temperature. Verify the pH of your working solution and consider running a stability control experiment (see Protocol 1).

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Problem / Observation Potential Cause Recommended Solution & Explanation
Low or No Fluorescence Signal 1. Degraded Compound: The stock or working solution has degraded due to improper storage or handling.Solution: Prepare a fresh working solution from a new aliquot of the stock. If the problem persists, prepare a fresh stock solution. Run a quick stability check using Protocol 1.
2. pH-Induced Protonation: The experimental buffer has a low pH, causing protonation of the amine groups, which can quench or alter fluorescence.[5]Solution: Measure the pH of your working solution. If acidic, adjust to a neutral or slightly basic pH if your experiment allows. The fluorescence of dimethylamino-phenyl containing dyes is often pH-sensitive.[10]
Inconsistent Results Between Experiments 1. Inconsistent Solution Age: Using stock solutions of different ages or that have undergone a different number of freeze-thaw cycles.Solution: Implement a strict aliquoting policy.[13] Always use an aliquot that has been thawed only once for critical experiments. Note the preparation date on all stock solutions.
2. Solvent Evaporation: The cap on the stock solution vial is not sealed properly, leading to an increase in concentration over time.Solution: Use vials with high-quality, tight-fitting seals (e.g., PTFE-lined caps). Visually inspect the volume before each use.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Hydrolytic Degradation: The benzoxazole ring has undergone hydrolysis, creating one or more new chemical species.[4]Solution: This is a clear sign of instability. Review your storage and handling procedures immediately. The primary culprits are water contamination and non-neutral pH in your solvent or buffer.
2. Oxidative Degradation: The amine functionalities have been oxidized.Solution: Ensure stock solutions are stored under an inert atmosphere. When preparing working solutions, consider de-gassing your buffers to remove dissolved oxygen.
Logical Flow for Troubleshooting Stability Issues

This diagram outlines a systematic approach to diagnosing problems related to compound stability.

G cluster_checks Systematic Checks start Problem Encountered (e.g., Low Signal, Inconsistent Data) check_freshness Prepare a Fresh Working Solution from a New Stock Aliquot start->check_freshness problem_persists Does the Problem Persist? check_freshness->problem_persists check_storage Review Storage Protocol: - Temp (-20°C / -80°C)? - Light Protection? - Aliquoted? problem_persists->check_storage  Yes resolve_protocol Optimize Experimental Conditions problem_persists->resolve_protocol No, Solved. (Old solution was degraded) run_stability Perform Formal Stability Test (See Protocol 1) check_storage->run_stability resolve_storage Correct Storage Conditions check_storage->resolve_storage check_protocol Review Experimental Protocol: - Buffer pH? - Solvent Choice? - Incubation Time/Temp? check_protocol->run_stability check_protocol->resolve_protocol contact_support Data Suggests Intrinsic Instability Under Required Conditions. Contact Technical Support. run_stability->contact_support

Caption: A decision tree for troubleshooting experimental issues.

Experimental Protocols

These protocols are designed to be self-validating systems, allowing you to assess the stability of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine under your specific experimental conditions.

Protocol 1: HPLC-Based Stability Assessment Under Stress Conditions

This protocol uses High-Performance Liquid Chromatography (HPLC), a powerful analytical method for stability testing, to quantify the parent compound and detect degradation products.[17][18]

Objective: To determine the rate of degradation under specific conditions (e.g., in your experimental buffer at room temperature).

Materials:

  • 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine stock solution in DMSO.

  • Your experimental buffer or solvent of interest.

  • HPLC system with a UV or fluorescence detector.

  • C18 reversed-phase HPLC column.

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid, to be optimized).

Methodology:

  • Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound. A good starting point is a gradient method from 10% to 95% acetonitrile in water (with 0.1% acid) over 15-20 minutes.

  • Time-Zero (T=0) Sample: Prepare a solution of the compound in your test buffer at the final working concentration. Immediately inject this sample onto the HPLC. Record the peak area of the parent compound. This is your 100% reference value.

  • Stress Samples: Place the remaining solution under the desired stress condition (e.g., on the benchtop exposed to light at 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stress sample onto the HPLC and record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100.

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Dilute Stock to 10 µM in Test Buffer (pH 7.4) stock->working t0 T=0: Analyze Immediately working->t0 control Control: Store at 4°C in the Dark working->control stress Stress: Store at 25°C Exposed to Ambient Light working->stress hplc HPLC-UV Analysis: Quantify Parent Peak Area t0->hplc Reference timepoint Analyze Aliquots at 1, 2, 4, 8, 24 hours control->timepoint stress->timepoint timepoint->hplc compare Compare Stress & Control to T=0 Results hplc->compare

Caption: Experimental workflow for a time-course stability study.

Potential Degradation Pathway

The most probable non-photochemical degradation pathway involves the hydrolysis of the benzoxazole ring, especially if moisture is present and the pH is not neutral.[4]

Caption: A simplified potential hydrolytic degradation pathway.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). PharmaTutor, 13(2). Retrieved from [Link]

  • Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Retrieved from [Link]

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (2009). Bioorganic & Medicinal Chemistry, 17(2), 845-851. Retrieved from [Link]

  • Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. (2006). The Journal of Physical Chemistry A, 110(13), 4514-4524. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Assay and Stability Testing. (2005). Handbook of Pharmaceutical Analysis by HPLC. Retrieved from [Link]

  • Practices for Proper Chemical Storage. (n.d.). Cleveland State University. Retrieved from [Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Journal of Pharmaceutical and Biomedical Analysis, 225, 115207. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review, 10(7), 41-56. Retrieved from [Link]

  • Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. (2006). Lirias. Retrieved from [Link]

  • HPLC method for stability evaluation of pharmaceutical preparations containing sodium picosulfate. (2010). Česká a slovenská farmacie, 59(3), 128-133. Retrieved from [Link]

  • A Dimethylaminophenyl-Substituted Naphtho[1,2-b]quinolizinium as a Multicolor NIR Probe for the Fluorimetric Detection of Intracellular Nucleic Acids and Proteins. (2020). Chemistry – A European Journal, 26(62), 14125-14133. Retrieved from [Link]

  • Selective, pH-Dependent Colorimetric and Fluorimetric Detection of Quadruplex DNA with 4-Dimethylamino(phenyl)-Substituted Berberine Derivatives. (2021). Chemistry – A European Journal, 27(28), 8580-8588. Retrieved from [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine for In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the advancement of benzoxazole-based compounds. As Senior Application Scientists, we understand that translating promising in vitro data into successful in vivo models is a critical and often challenging step in research and drug development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers working with 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its analogs. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

The 2-arylbenzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] However, the specific molecule, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, presents a unique set of challenges related to its physicochemical and pharmacokinetic properties that must be overcome to unlock its full in vivo potential.

Troubleshooting & Frequently Asked Questions

Category 1: Physicochemical Properties & Formulation

Question 1: My compound shows excellent in vitro potency but has very low aqueous solubility, making it difficult to prepare a suitable formulation for in vivo dosing. What are my options?

Answer: This is one of the most common hurdles in preclinical development. Poor aqueous solubility can lead to low absorption, poor bioavailability, and inaccurate dose-response relationships in animal studies.[3] A multi-pronged approach involving both formulation and medicinal chemistry is often the most effective strategy.

Insight: The planarity of the benzoxazole ring system and the overall lipophilic nature of the molecule contribute to its low solubility. Your primary goal is to disrupt the crystal lattice energy and/or increase favorable interactions with water.

Strategy 1: Formulation-Based Approaches

These methods aim to enhance solubility without chemically altering the parent compound. They are often the fastest way to get a compound into initial in vivo studies.

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used. Common co-solvents include DMSO, ethanol, PEG 400, and propylene glycol.

    • Causality: The organic solvent disrupts the hydrophobic interactions between the compound molecules, allowing for better solvation. However, be cautious as high concentrations of organic solvents can cause vehicle-induced toxicity or altered pharmacokinetics.[4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex with improved aqueous solubility.[5]

    • Causality: The lipophilic benzoxazole core of your compound can fit into the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety profile.

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[6] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

    • Causality: The drug remains dissolved in the lipid core of the emulsion, which facilitates absorption through the lymphatic system, potentially bypassing first-pass metabolism.

Table 1: Comparison of Common Formulation Strategies

StrategyAdvantagesDisadvantagesBest For
Co-solvents Simple to prepare, suitable for IV administration.Potential for vehicle toxicity, drug precipitation upon dilution.Initial PK studies, IV dosing.
Cyclodextrins Significant solubility enhancement, good safety profile.Can be expensive, potential for renal toxicity at high doses.[5]Oral and parenteral routes.
SEDDS Enhances oral bioavailability, protects from degradation.Complex formulation development, not suitable for IV.Oral administration of lipophilic drugs.

Strategy 2: Structural Modification

If formulation strategies are insufficient or if you are in a lead optimization phase, chemical modification is the next logical step.

  • Introduce Ionizable Groups: The primary amine at the 5-position is a key handle. You can acylate this amine with a moiety containing a carboxylic acid or another basic amine, creating a more polar and ionizable molecule.

    • Causality: An ionizable group can form salts, which are generally more water-soluble than the neutral parent compound.[7] This also provides an opportunity to tune the pKa of the molecule to optimize its properties.

Category 2: Pharmacokinetics (PK) & Metabolism

Question 2: My compound has a very short half-life and low exposure (AUC) in mice after IV dosing. What are the likely metabolic liabilities and how can I address them?

Answer: The chemical structure of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine contains two common metabolic "soft spots": the N,N-dimethylamino group and the primary aromatic amine. Addressing these is crucial for improving metabolic stability.

Insight: Cytochrome P450 (CYP) enzymes in the liver are likely responsible for the rapid metabolism. The dimethylamino group is highly susceptible to N-dealkylation, and the electron-rich aromatic rings can undergo oxidation.

Potential Metabolic Pathways

Parent Parent Compound 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine Metabolite1 N-desmethyl Metabolite Parent->Metabolite1 CYP-mediated N-demethylation Metabolite3 Aromatic Hydroxylation Parent->Metabolite3 CYP-mediated Oxidation Metabolite4 N-acetylation Parent->Metabolite4 NAT-mediated Acetylation Metabolite2 N,N-didesmethyl Metabolite Metabolite1->Metabolite2 CYP-mediated N-demethylation

Caption: Potential metabolic pathways for the parent compound.

Strategy 1: Block or Replace the Dimethylamino Group

  • Bioisosteric Replacement: This is a powerful strategy in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving drug-like properties.[8][9]

    • Replace -N(CH₃)₂ with a more stable group like -CF₃, -OCF₃, or a small heterocycle like a pyrazole. The trifluoroethylamine motif has also been used as an amide bioisostere and can enhance metabolic stability.[10]

    • Causality: These groups are less susceptible to CYP-mediated oxidation. This change will significantly alter the electronics of the phenyl ring, which may impact target binding, so a careful structure-activity relationship (SAR) study is required.

  • Steric Hindrance: Replace one of the methyl groups with a larger alkyl group (e.g., ethyl or isopropyl).

    • Causality: The bulkier group can sterically hinder the approach of CYP enzymes, slowing the rate of N-dealkylation.

Strategy 2: Modify the Primary Aromatic Amine

  • Prodrug Approach: The primary amine at the 5-position is an excellent handle for creating a prodrug. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[11][12]

    • Amide or Carbamate Prodrugs: Acylating the amine to form an amide or carbamate can mask its polarity, potentially improving cell permeability, while also protecting it from premature metabolism.[11] These prodrugs can be cleaved by esterases or amidases in the body to release the active parent compound.

    • Causality: Masking the amine reduces its susceptibility to phase II conjugation reactions (like acetylation or glucuronidation) and can improve its absorption profile.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay is crucial for testing the impact of your chemical modifications.

  • Preparation: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine:

    • Liver microsomes (e.g., human or mouse, final concentration 0.5 mg/mL).

    • NADPH regenerating system (contains enzymes and cofactors to sustain CYP activity).

    • Phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add your test compound to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Category 3: Efficacy & Target Distribution

Question 3: My compound has good PK properties, but it's not showing efficacy in my brain-related disease model. I suspect it's not crossing the Blood-Brain Barrier (BBB). How can I confirm this and what modifications could help?

Answer: This is a significant challenge, as the BBB is a highly selective barrier that protects the central nervous system (CNS). Indeed, a previous study on a closely related analog, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide, found that despite excellent in vitro properties, it did not cross the BBB to a significant extent.[13][14]

Insight: Properties that favor BBB penetration include a low molecular weight (<400 Da), moderate lipophilicity (cLogP 1-3), a low number of rotatable bonds, and a low polar surface area (PSA < 90 Ų). Your parent compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.

Workflow for Assessing and Improving BBB Penetration

A Start: Poor CNS Efficacy B Step 1: In Vitro BBB Model (e.g., PAMPA-BBB) A->B C Step 2: Measure Brain-to-Plasma Ratio (Kp) in vivo B->C D Is Kp < 0.1? C->D E YES: Poor BBB Penetration D->E F NO: Consider other issues (e.g., target engagement, off-target effects) D->F G Step 3: Medicinal Chemistry Optimization E->G H Reduce PSA (e.g., mask primary amine) G->H I Optimize Lipophilicity (modulate cLogP) G->I J Block Efflux (e.g., add fluorine) G->J K Re-evaluate in vitro/in vivo H->K I->K J->K

Caption: Workflow for troubleshooting poor CNS efficacy.

Strategy 1: Reduce Polar Surface Area (PSA) and H-Bond Donors

  • The primary amine (-NH₂) and the benzoxazole nitrogen are the main contributors to PSA.

  • Modification: Acylating or alkylating the 5-amino group can mask the hydrogen bond donors. A prodrug strategy, as mentioned earlier, is highly relevant here.[15]

    • Causality: Reducing PSA and the number of hydrogen bond donors decreases the energy penalty required for the molecule to desolvate and enter the lipid environment of the BBB.

Strategy 2: Optimize Lipophilicity (cLogP)

  • While some lipophilicity is needed, excessively high cLogP can lead to non-specific binding and sequestration in lipid membranes.

  • Modification: Systematically replace substituents on the phenyl ring to finely tune the cLogP. For example, replacing the dimethylamino group with less basic, but still electron-donating groups like a methoxy group, could modulate both lipophilicity and electronics.[16]

Strategy 3: Evade Efflux Transporters

  • The dimethylamino group can make the molecule a substrate for efflux transporters like P-gp.

  • Modification:

    • Bioisosteric replacement of the dimethylamino group.

    • Strategic placement of fluorine atoms on the phenyl ring can alter the molecule's interaction with the transporter binding pocket.

Table 2: Structure-Property Relationship (SPR) for BBB Penetration

ModificationRationaleExpected Impact on cLogPExpected Impact on PSAPotential Risks
Acylate 5-NH₂ Mask H-bond donorsIncreaseDecreaseProdrug may not cleave in the brain.
Replace -N(CH₃)₂ with -OCH₃ Reduce basicity, evade effluxDecreaseNo changeLoss of key binding interaction.
Add Fluorine to phenyl ring Block metabolism, alter efflux recognitionIncreaseNo changeCan alter target potency.
Category 4: Safety & Toxicity

Question 4: I'm observing some toxicity in my animal studies. Are there any structural alerts in my molecule that could be responsible?

Answer: Yes, the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine structure contains features that can be associated with toxicity, primarily the aromatic amine and the dimethylamino-phenyl moiety.

Insight: Aromatic amines can be metabolically activated to reactive electrophilic species (e.g., nitroso or nitrenium ions) that can covalently bind to macromolecules like DNA and proteins, leading to toxicity. The dimethylamine moiety itself has been associated with nasal passage lesions in rodents after chronic inhalation exposure, though the relevance to systemic administration requires careful consideration.[17]

Strategy 1: Mask or Replace the Aromatic Amine

  • Prodrugs: As discussed for PK, converting the primary amine to an amide or carbamate can mitigate toxicity by preventing its metabolic activation. The prodrug should be designed to release the active compound at the target site.[11]

  • Bioisosteric Replacement: In some cases, it may be possible to replace the amine with another group that maintains activity but has a better safety profile, such as a hydroxyl or methoxy group. This would require significant re-evaluation of the SAR.

Strategy 2: Modify the Dimethylamino-phenyl Group

  • If toxicity is linked to this moiety, the bioisosteric replacements discussed in the metabolism section (e.g., replacing -N(CH₃)₂ with heterocycles or fluorinated groups) are the most direct way to address this.[10][18]

Experimental Protocol: Preliminary In Vitro Cytotoxicity Assay

Before extensive in vivo toxicology studies, it is prudent to assess the cytotoxicity of your new analogs in relevant cell lines.

  • Cell Lines: Choose a panel of cell lines, such as HepG2 (liver carcinoma, to assess potential hepatotoxicity) and HEK293 (human embryonic kidney).[19]

  • Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Dosing: Treat the cells with a serial dilution of your test compounds (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize it to the vehicle control. Plot the percent viability versus compound concentration and calculate the CC₅₀ (concentration that causes 50% cytotoxicity).

  • Interpretation: Compare the CC₅₀ values of your analogs to the parent compound. A higher CC₅₀ indicates lower cytotoxicity.

By systematically applying these principles of formulation, medicinal chemistry, and bio-analytics, you can rationally design and test new analogs of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine with a significantly improved profile for successful in vivo studies.

References

  • Shoghi-Kalkhoran, H., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters, 19(1), 134-137. [Link]

  • Shoghi-Kalkhoran, H., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. NIH Public Access. [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. [Link]

  • Sharma, G., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(3), 1935-1975. [Link]

  • Zheng, J., et al. (2015). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Bioorganic & Medicinal Chemistry Letters, 25(6), 1212-1216. [Link]

  • Al-Horani, R. A., & Al-Adham, I. S. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2978. [Link]

  • Kopchuk, D. S., et al. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • Kaur, A., Wakode, S., & Pathak, D. P. (2015). Benzoxazole: The molecule of diverse pharmacological importance. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 16-23. [Link]

  • Staliulionis, Z., et al. (2023). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. International Journal of Molecular Sciences, 24(5), 4528. [Link]

  • Kumar, S., & Singh, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. [Link]

  • Patel, K., & Patel, J. (2023). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]

  • Zhu, H., et al. (2009). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 19(16), 4618-4622. [Link]

  • Friesen, W., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1569. [Link]

  • Al-Horani, R. A., & Al-Adham, I. S. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2978. [Link]

  • Ezab, K., et al. (2011). Discovery of 2-arylbenzoxazoles as upregulators of utrophin production for the treatment of Duchenne muscular dystrophy. Bioorganic & Medicinal Chemistry Letters, 21(12), 3564-3567. [Link]

  • Hassan, G. S., et al. (2018). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 8(40), 22616-22635. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. [Link]

  • Patel, R. P., et al. (2011). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. ResearchGate. [Link]

  • Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE, 19(2), e0297371. [Link]

  • Lillethorup, I. A., et al. (2023). Prodrugs and their activation mechanisms for brain drug delivery. Chemical Society Reviews, 52(2), 518-542. [Link]

  • Dzierzbicka, K., et al. (2015). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Biologica (Krakow), 63(4), 261-269. [Link]

  • Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents. ResearchGate. [Link]

  • Buckley, L. A., et al. (1985). The toxicity of dimethylamine in F-344 rats and B6C3F1 mice following a 1-year inhalation exposure. Fundamental and Applied Toxicology, 5(2), 341-352. [Link]

  • Morioka, Y., et al. (1996). Metabolism of Diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the Rat. Xenobiotica, 26(8), 853-861. [Link]

  • Sharma, D., & Narasimhan, B. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research International, 34(46A), 24-41. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 234-292). Elsevier. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). IOP Conference Series: Earth and Environmental Science, 1262, 012073. [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Di, L., & Kerns, E. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(3), 994. [Link]

  • Kumar, S., & Singh, A. (2020). A comprehensive review on solubility enhancement of poorly soluble drugs using surfactants. International Journal of Lifescience and Pharma Research, 10(5), P11-16. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

  • San-Martín, A., et al. (2024). Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation. Molecules, 29(3), 698. [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for amines. Molecules, 13(3), 519-547. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]

  • Singh, A., & Kumar, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 52-60. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Lee, S., et al. (2024). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzoxazole Probes for Amyloid-β Plaque Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of neurodegenerative disease and drug development, the accurate detection and quantification of Amyloid-beta (Aβ) plaques are paramount. These pathological hallmarks of Alzheimer's disease (AD) are primary targets for both diagnostic and therapeutic strategies. Among the chemical tools available, fluorescent probes based on the benzoxazole scaffold have emerged as a robust and versatile class of molecules for labeling Aβ aggregates.

This guide provides an in-depth comparison of key benzoxazole-based probes, offering field-proven insights into their selection and application. We will delve into the causality behind experimental choices, present comparative data, and provide a validated protocol to ensure reliable and reproducible results in your laboratory.

The Scientific Rationale: Why Benzoxazoles Bind Aβ Plaques

The efficacy of benzoxazole probes stems from their structural similarity to Congo Red and Thioflavin T, classic histology dyes known to bind amyloid fibrils. The core mechanism involves the planar benzoxazole structure intercalating with the cross-β-pleated sheet conformation characteristic of Aβ fibrils.[1][2] This binding event restricts the rotational freedom of the probe molecule, leading to a significant increase in fluorescence quantum yield—a phenomenon known as environment-sensitive fluorescence. This ensures that the probe fluoresces brightly only when bound to its target, minimizing background signal.

cluster_0 Aβ Fibril (β-Sheet) beta_sheet intercalation Intercalation & Fluorescence Enhancement probe Benzoxazole Probe (Planar Structure) probe->beta_sheet:s1 cluster_prep Probe Preparation cluster_admin Administration cluster_image Imaging p1 Dissolve Methoxy-X04 in DMSO p2 Add Propylene Glycol & PBS p1->p2 p3 Create Stable Emulsion (5 mg/mL) p2->p3 a1 Calculate Dose (5-10 mg/kg) p3->a1 a2 Administer via I.P. Injection a1->a2 a3 Wait 24h for Probe Circulation & Clearance a2->a3 i1 Anesthetize Mouse & Mount on Stage a3->i1 i2 Two-Photon Excitation (~750 nm) i1->i2 i3 Collect Blue Emission (~460 nm) i2->i3 i4 Acquire Z-Stack Images i3->i4

Sources

A Senior Application Scientist's Guide to the Validation of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine Binding to Amyloid Fibrils

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing our understanding and treatment of neurodegenerative diseases, the accurate detection and characterization of amyloid fibrils are of paramount importance. The aggregation of peptides such as amyloid-beta (Aβ) is a central pathological hallmark of Alzheimer's disease.[1] Fluorescent probes that specifically bind to these fibrillar structures are indispensable tools for diagnostics, high-throughput screening of potential therapeutics, and fundamental research into the mechanisms of amyloidogenesis.

This guide provides an in-depth technical comparison for the validation of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its derivatives as amyloid fibril binding agents. We will delve into the experimental methodologies required to rigorously assess its binding affinity and specificity, and compare its performance against established amyloid-binding probes: the widely used Thioflavin T (ThT), naturally derived Curcumin and its analogues, and the PET imaging agent BF-227. Our focus will be on providing not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to your research.

The Imperative for Rigorous Validation

The selection of an appropriate fluorescent probe for amyloid fibril detection is a critical decision that can significantly impact experimental outcomes. A probe with high affinity and specificity will provide a clear and reliable signal, while a probe with off-target binding or low affinity can lead to ambiguous or misleading results. Therefore, a comprehensive validation process is not merely a preliminary step but a cornerstone of credible research in the field. This guide will equip you with the knowledge and protocols to confidently validate and compare amyloid-binding probes, ensuring the integrity of your findings.

Comparative Overview of Amyloid-Binding Probes

Before delving into the validation protocols, it is essential to understand the landscape of available tools. The ideal amyloid probe should exhibit high binding affinity, significant fluorescence enhancement upon binding, and specificity for amyloid fibrils over other protein aggregates or cellular components.

ProbeChemical StructureBinding Affinity (Ki/Kd)Excitation Max (nm)Emission Max (nm)Key Characteristics
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine Derivatives Benzoxazole derivativeLow nanomolar (e.g., 9.3 nM for a derivative)[2]~380-450~450-550 (estimated)High affinity, potential for blood-brain barrier penetration.[3]
Thioflavin T (ThT) Benzothiazole saltMicromolar range (Kd in sub- to low-µM)[4]~450 (bound)~482 (bound)[5][6]"Gold standard" for in vitro aggregation assays; significant fluorescence enhancement upon binding.[7]
Curcumin Derivatives Natural polyphenolNanomolar to micromolar range (e.g., Ki = 0.07 nM for an 18F-labeled derivative)[8]~420-450~480-540Can inhibit amyloid aggregation; crosses the blood-brain barrier.[9]
BF-227 Benzoxazole derivativeNanomolar range (KD = 15.7 nM for Aβ fibrils)[10]~390-410~530-550PET imaging agent for in vivo amyloid detection.[11]

Experimental Validation: A Step-by-Step Approach

A thorough validation of an amyloid-binding probe involves a multi-faceted experimental strategy. Here, we outline the core methodologies, providing both the "how" and the "why" for each critical step.

Fluorescence Spectroscopy: The Primary Litmus Test

The initial and most direct method to assess the binding of a fluorescent probe to amyloid fibrils is through fluorescence spectroscopy. The underlying principle is that the probe's fluorescence properties will change upon binding to the hydrophobic pockets within the β-sheet-rich structure of the fibrils. This change is typically a significant increase in quantum yield and a shift in the emission spectrum.[4]

Rationale: This experiment provides the fundamental proof-of-concept that the probe interacts with amyloid fibrils and that this interaction can be detected via a change in fluorescence. It also allows for the determination of key spectral characteristics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aβ Fibrils (e.g., Aβ1-40/42) D Incubate Probe with Aβ Fibrils A->D B Prepare Probe Stock Solution (e.g., in DMSO) B->D E Incubate Probe in Buffer (Control) B->E C Prepare Assay Buffer (e.g., PBS, pH 7.4) C->D C->E F Measure Fluorescence Spectra (Excitation and Emission) D->F E->F G Compare Spectra of Bound vs. Free Probe F->G H Determine λex(max) and λem(max) G->H I Quantify Fluorescence Enhancement G->I

Caption: Fluorescence Spectroscopy Workflow.

  • Preparation of Aβ Fibrils:

    • Synthesize or purchase Aβ peptides (e.g., Aβ1-40 or Aβ1-42).

    • Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then evaporate to create a peptide film.

    • Reconstitute the film in a buffer that promotes aggregation (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of ~10-25 µM.

    • Incubate at 37°C with gentle agitation for 24-72 hours to allow for fibril formation. Confirm fibril formation using transmission electron microscopy (TEM) or atomic force microscopy (AFM).

  • Fluorescence Measurements:

    • Prepare a working solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in the assay buffer (e.g., 5 µM).

    • In a quartz cuvette, mix the probe solution with the pre-formed Aβ fibrils (e.g., final Aβ concentration of 2.5 µM).

    • As a control, prepare a sample of the probe in the assay buffer without Aβ fibrils.

    • Incubate the samples for a short period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.

    • Using a spectrofluorometer, measure the fluorescence emission spectrum by exciting at the probe's absorption maximum. Also, measure the excitation spectrum by monitoring the emission at the fluorescence maximum.

    • Repeat the measurements for the control sample.

  • Data Analysis:

    • Compare the emission spectra of the probe in the presence and absence of Aβ fibrils. A significant increase in fluorescence intensity and a potential shift in the emission maximum are indicative of binding.

    • Calculate the fluorescence enhancement factor by dividing the peak fluorescence intensity of the bound probe by that of the free probe.

Competitive Binding Assay: Quantifying Affinity

To determine the binding affinity (Ki) of your test compound, a competitive binding assay is the gold standard. This assay measures the ability of your unlabeled probe to displace a known, often radiolabeled or fluorescent, ligand that binds to the same site on the amyloid fibril. Thioflavin T is a commonly used fluorescent competitor due to its well-characterized binding properties.

Rationale: This experiment provides a quantitative measure of the probe's binding affinity, allowing for direct comparison with other compounds. It also provides insights into whether the new probe shares a binding site with the established competitor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aβ Fibrils D Incubate Aβ Fibrils, ThT, and Test Compound at Various Concentrations A->D B Prepare ThT Solution (Fixed Concentration) B->D C Prepare Serial Dilutions of 2-(4-Dimethylamino-phenyl)- benzooxazol-5-ylamine C->D E Measure ThT Fluorescence D->E F Plot ThT Fluorescence vs. Test Compound Concentration E->F G Determine IC50 Value F->G H Calculate Ki using the Cheng-Prusoff Equation G->H

Caption: Competitive Binding Assay Workflow.

  • Reagent Preparation:

    • Prepare pre-formed Aβ fibrils as described previously.

    • Prepare a stock solution of Thioflavin T in assay buffer (e.g., 10 µM).

    • Prepare a series of dilutions of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in assay buffer, covering a wide concentration range (e.g., from picomolar to micromolar).

  • Assay Execution:

    • In a 96-well microplate, add the Aβ fibrils (e.g., final concentration of 100 nM).

    • Add the Thioflavin T solution to each well (e.g., final concentration of 5 µM).

    • Add the different concentrations of the test compound to the wells. Include a control with no test compound.

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Measure the ThT fluorescence using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[5]

  • Data Analysis:

    • Plot the percentage of ThT fluorescence inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the ThT binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of ThT and Kd is the dissociation constant of ThT for Aβ fibrils.

Histopathology: Validation in a Biological Context

In vitro binding assays are crucial, but validating the probe's ability to specifically stain amyloid plaques in brain tissue provides essential biological relevance. This is typically done using brain sections from a transgenic mouse model of Alzheimer's disease or post-mortem human brain tissue.[12]

Rationale: This experiment demonstrates the probe's utility in a more complex biological environment and confirms its specificity for amyloid plaques over other cellular structures.

G cluster_prep Preparation cluster_exp Staining cluster_analysis Imaging & Analysis A Obtain and Section Brain Tissue (e.g., from AD mouse model) C Mount Tissue Sections on Slides A->C B Prepare Probe Staining Solution D Incubate with Probe Solution B->D C->D E Wash to Remove Unbound Probe D->E F Co-stain with Amyloid Antibody (Optional, for validation) E->F G Image with Fluorescence Microscope E->G Without Co-staining F->G H Assess Specificity of Plaque Staining G->H I Compare with Antibody Staining H->I

Caption: Histopathology Workflow.

  • Tissue Preparation:

    • Obtain fresh-frozen or paraffin-embedded brain sections (e.g., 10-20 µm thick) from an Alzheimer's disease transgenic mouse model (e.g., 5xFAD) or human patient.[12]

    • Mount the sections onto glass slides.[13]

  • Staining Procedure:

    • If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.

    • Prepare a staining solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in a suitable buffer (e.g., PBS containing a small percentage of ethanol) at an optimized concentration (e.g., 1-10 µM).

    • Incubate the tissue sections with the staining solution for a defined period (e.g., 10-30 minutes) at room temperature.

    • Wash the sections extensively with buffer to remove unbound probe. A differentiation step with ethanol may be required to reduce background fluorescence.[13]

  • Imaging and Analysis:

    • Coverslip the stained sections with an appropriate mounting medium.

    • Visualize the stained plaques using a fluorescence microscope with the appropriate filter sets.

    • To confirm the specificity of the staining, co-staining with a validated anti-Aβ antibody (immunofluorescence) can be performed. The fluorescence signals from the probe and the antibody should co-localize on the amyloid plaques.

Conclusion and Future Directions

The validation of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its derivatives as amyloid fibril binding probes requires a systematic and multi-pronged approach. By employing the detailed protocols for fluorescence spectroscopy, competitive binding assays, and histopathology outlined in this guide, researchers can obtain a comprehensive understanding of the probe's performance characteristics. The low-nanomolar binding affinities reported for derivatives of this compound are promising, suggesting its potential as a high-performance tool for amyloid research.[2]

A direct comparison with established probes like Thioflavin T, Curcumin, and BF-227, using the standardized methodologies presented here, will allow for an objective assessment of its relative strengths and weaknesses. This rigorous validation is not only a hallmark of good scientific practice but is also essential for the development of the next generation of diagnostic and therapeutic agents to combat Alzheimer's disease and other devastating neurodegenerative disorders.

References

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. [Link]

  • Dhouafli, Z., Cuan, Y., & Li, H. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. ACS Chemical Neuroscience, 3(10), 717–728. [Link]

  • Apostolova, N. V., & Nenov, A. (2019). Interactions between Curcumin Derivatives and Amyloid-β Fibrils: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 59(12), 5124–5136. [Link]

  • International Journal of Molecular Sciences. (2023). Special Issue : Neurodegenerative Disease: From Molecular Basis to Therapy, 4th Edition. MDPI. [Link]

  • Goodman, M. M., et al. (2018). The Binding of BF-227-Like Benzoxazoles to Human α-Synuclein and Amyloid β Peptide Fibrils. Molecular Imaging, 17, 1536012118796297. [Link]

  • Alagille, D., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters, 19(13), 3465–3468. [Link]

  • Klingstedt, T., et al. (2021). Dual-ligand fluorescence microscopy enables chronological and spatial histological assignment of distinct amyloid-β deposits. The Journal of Pathology, 254(3), 296–309. [Link]

  • Styren, S. D., et al. (2023). Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S. International Journal of Molecular Sciences, 24(11), 9593. [Link]

  • Yang, F., et al. (2005). Curcumin inhibits formation of amyloid β oligomers and fibrils, binds plaques, and reduces amyloid in vivo. Journal of Biological Chemistry, 280(7), 5892–5901. [Link]

  • ResearchGate. (2017). What protocol do you suggest for Thioflavin T (ThT)-binding assay?. [Link]

  • bioRxiv. (2023). Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, 4-repeat/full-length tau and alpha-synuclein. [Link]

  • Zhang, R., et al. (2022). High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Theranostics, 12(5), 2246–2261. [Link]

  • Analytical Chemistry. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. [Link]

  • ResearchGate. (2021). Radiolabeled curcumin as β amyloid imaging and tumor targeting imaging agents. [Link]

  • Alagille, D., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters, 19(13), 3465–3468. [Link]

  • Communications Chemistry. (2023). Multi-target amyloid probing and inhibition using basic orange fluorescence. [Link]

  • ACS Omega. (2022). Spectral Heterogeneity of Thioflavin T Binding to Aβ42:Aβ40 Mixed Fibrils: Implications for Alzheimer's Disease Screening. [Link]

  • Taylor & Francis Online. (2019). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. [Link]

  • MDPI. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. [Link]

  • ResearchGate. (2018). BF-227-Like Compound Affinity (Ki, nM) for a-Synuclein and Amyloid b Fibrils. [Link]

  • ACS Publications. (2021). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. [Link]

  • JoVE. (2021). Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease. [Link]

  • MDPI. (2023). N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer's Disease Research. [Link]

  • NCBI. (2022). Toward the Noninvasive Diagnosis of Alzheimer's Disease: Molecular Basis for the Specificity of Curcumin for Fibrillar Amyloid-β. [Link]

  • Royal Society Publishing. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. [Link]

  • Journal of Biological Chemistry. (2005). Curcumin inhibits formation of amyloid β oligomers and fibrils, binds plaques, and reduces amyloid in vivo. [Link]

  • ResearchGate. (2018). The Binding of BF-227-Like Benzoxazoles to Human α-Synuclein and Amyloid β Peptide Fibrils. [Link]

  • NCBI. (2006). [11C]5-Hydroxy-2-(4-methyaminophenyl)benzofuran. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Springer. (2015). Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. [Link]

  • ResearchGate. (2020). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its Alternatives for Detecting Protein Aggregates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of neurodegenerative disease, the accurate detection of protein aggregates is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, offering a means to visualize and quantify the pathological hallmarks of diseases such as Alzheimer's and Parkinson's. This guide provides an in-depth comparison of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, a derivative of the well-known Thioflavin T, with alternative probes, focusing on their cross-reactivity with various protein aggregates. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting the appropriate tools for their specific research needs.

Introduction to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine: A Thioflavin T Analog for Amyloid-β Detection

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine belongs to a class of fluorescent dyes analogous to Thioflavin T (ThT).[1] These molecules are characterized by their ability to exhibit enhanced fluorescence upon binding to the cross-β-sheet structures that are characteristic of amyloid fibrils. The core mechanism involves the restriction of intramolecular rotation upon binding, leading to a significant increase in fluorescence quantum yield.

This particular compound and its derivatives have been synthesized and evaluated as imaging agents for amyloid plaques, demonstrating low-nanomolar in vitro binding affinities for amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease.[1] The uncharged nature of these ThT derivatives also theoretically facilitates entry into the brain, a desirable characteristic for in vivo imaging agents.

However, a critical consideration for any amyloid-binding probe is its selectivity. While the primary application of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and similar compounds is the detection of Aβ plaques, their fundamental binding mechanism to β-sheet structures raises the possibility of cross-reactivity with other protein aggregates implicated in neurodegenerative diseases, such as tau, α-synuclein, and TDP-43.

Comparative Analysis of Fluorescent Probes for Protein Aggregates

Probe/Probe ClassTarget AggregateOff-Target AggregatesBinding Affinity (Kd or Ki)Key AdvantagesLimitations
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine & ThT Derivatives Amyloid-β (Aβ)Tau, α-synucleinAβ: Low nM range[1]High fluorescence enhancement, well-established for Aβ detection.Potential for cross-reactivity with other β-sheet rich aggregates.
PIB (Pittsburgh Compound-B) Amyloid-β (Aβ)α-synuclein (in vitro)Aβ: ~2.4 nM[2] α-synuclein (in vitro): ~4 nMHigh affinity for Aβ, established PET imaging agent.In vitro binding to α-synuclein does not translate to Lewy body staining in tissue.[3]
Q-tau 4 TauAmyloid-β (Aβ)Tau: 16.6 nM Aβ: ~23.2 nM"Turn-on" fluorescence with good selectivity for tau over Aβ.[4]Further in vivo validation is needed.
RB1 α-synuclein-α-synuclein: High affinity (qualitative)Cell-permeable, selective staining of α-synuclein fibrils in living cells.[5][6]Quantitative binding affinity not fully characterized.
(Various Novel Probes) TDP-43--Emerging area of research.Lack of well-validated, selective fluorescent probes for TDP-43 aggregates.[7]

dot

Caption: Binding profiles of different fluorescent probes for protein aggregates.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of a fluorescent probe, a combination of in vitro and ex vivo/in situ experiments is essential. Here, we provide standardized protocols for key assays.

In Vitro Fluorescence Binding Assay

This assay is a fundamental method to determine the binding affinity of a fluorescent probe to purified protein aggregates.

dot

Caption: Workflow for in vitro fluorescence binding assay.

Methodology:

  • Preparation of Protein Aggregates:

    • Synthesize or purchase purified recombinant Aβ(1-42), full-length tau (or K18 fragment), and α-synuclein monomers.

    • Induce fibril formation in appropriate buffers (e.g., PBS) with agitation at 37°C. Monitor aggregation kinetics using a Thioflavin T assay until a plateau is reached.

    • Confirm fibril morphology using transmission electron microscopy (TEM).

  • Fluorescence Titration:

    • Prepare a stock solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine or the test probe in a suitable solvent (e.g., DMSO).

    • In a 96-well black plate, add a fixed concentration of pre-formed protein fibrils (e.g., 100 nM).

    • Add increasing concentrations of the fluorescent probe to the wells.

    • Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

    • Measure fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the probe alone from the fluorescence in the presence of fibrils to obtain the specific binding signal.

    • Plot the specific fluorescence intensity against the probe concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Ex Vivo Brain Tissue Staining

This method assesses the probe's ability to label target aggregates in a more biologically relevant context.

Methodology:

  • Tissue Preparation:

    • Obtain post-mortem human brain tissue sections from well-characterized cases of Alzheimer's disease, Parkinson's disease with Lewy bodies, frontotemporal dementia with TDP-43 inclusions, and age-matched healthy controls.

    • Use 10-20 µm thick cryosections or paraffin-embedded sections.

  • Probe Staining:

    • Rehydrate and permeabilize the tissue sections as needed.

    • Incubate the sections with a solution of the fluorescent probe (e.g., 1-10 µM in PBS with 5% ethanol) for 30-60 minutes at room temperature.

    • Wash the sections extensively with PBS to remove unbound probe.

  • Immunohistochemical Co-localization (for validation):

    • After probe staining, perform standard immunohistochemistry using primary antibodies specific for Aβ (e.g., 6E10), phosphorylated tau (e.g., AT8), α-synuclein (e.g., anti-pS129), or phosphorylated TDP-43.

    • Use a secondary antibody conjugated to a spectrally distinct fluorophore.

    • Mount the sections with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence or confocal microscope.

    • Assess the co-localization of the fluorescent probe's signal with the antibody staining for each type of protein aggregate. This will reveal the probe's specificity in a complex tissue environment.

Discussion and Future Directions

The data presented highlight a crucial challenge in the field of amyloid imaging: achieving high selectivity. While 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its congeners are excellent tools for detecting Aβ plaques, their utility for specifically identifying other protein aggregates is likely limited due to their fundamental binding to the cross-β-sheet structure. This underscores the necessity of using probes specifically designed and validated for other targets, such as tau and α-synuclein, when investigating mixed pathologies.

The discrepancy between in vitro binding data and ex vivo tissue staining, as exemplified by PIB and α-synuclein, serves as a critical reminder that the accessibility of binding sites within pathological inclusions in the brain can differ significantly from that of in vitro-generated fibrils. Therefore, validation of any new probe in human post-mortem tissue is an indispensable step.

The development of highly selective probes for tau and α-synuclein is an active area of research, with promising candidates emerging. However, the development of reliable fluorescent probes for TDP-43 aggregates remains a significant challenge, as these inclusions may not always possess a canonical amyloid structure.

References

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (n.d.). National Institutes of Health.
  • Ye, L., et al. (2008). In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain. Journal of Neurochemistry, 105(4), 1428-1437. Retrieved January 25, 2026, from [Link]

  • Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. (2001). Life Sciences, 69(13), 1471-1484. Retrieved January 25, 2026, from [Link]

  • A Comparative Study of High-Contrast Fluorescence Lifetime Probes for Imaging Amyloid in Tissue. (n.d.). ACS Chemical Neuroscience. Retrieved January 25, 2026, from [Link]

  • Fluorescent Probe for Selective Imaging of α-Synuclein Fibrils in Living Cells. (2021). ACS Chemical Neuroscience, 12(8), 1293–1298. Retrieved January 25, 2026, from [Link]

  • Immunohistochemistry (IHC) on mouse brain slices. (2024). protocols.io. Retrieved January 25, 2026, from [Link]

  • Thioflavin T Assay. (2024). protocols.io. Retrieved January 25, 2026, from [Link]

  • Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease. (2004). Brain Research, 1025(1-2), 149-157. Retrieved January 25, 2026, from [Link]

  • Shedding light on tau protein aggregation: the progress in developing highly selective fluorophores. (2018). Chemical Society Reviews, 47(6), 2203-2215. Retrieved January 25, 2026, from [Link]

  • Exploring the Application Potential of α‑Synuclein Molecular Probes in Early Diagnosis of Parkinson's Disease: Focus on Imaging Methods. (2023). Molecular Neurobiology, 60(1), 1-20. Retrieved January 25, 2026, from [Link]

  • Development of fluorophores for the detection of oligomeric aggregates of amyloidogenic proteins found in neurodegenerative diseases. (2023). Frontiers in Chemistry, 11, 1326934. Retrieved January 25, 2026, from [Link]

  • Fluorescent Probe for Selective Imaging of α-Synuclein Fibrils in Living Cells. (2021). ACS Chemical Neuroscience, 12(8), 1293-1298. Retrieved January 25, 2026, from [Link]

  • An in situ and in vitro investigation of cytoplasmic TDP-43 inclusions reveals the absence of a clear amyloid signature. (2022). Acta Neuropathologica Communications, 10(1), 178. Retrieved January 25, 2026, from [Link]

  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. (2014). ACS Chemical Neuroscience, 5(10), 919-926. Retrieved January 25, 2026, from [Link]

  • Radioligand Binding Assays and Their Analysis. (2015). Methods in Molecular Biology, 1305, 107-123. Retrieved January 25, 2026, from [Link]

  • What Amyloid Ligands can tell us about Molecular Polymorphism and Disease. (2016). Journal of Histochemistry & Cytochemistry, 64(10), 609-618. Retrieved January 25, 2026, from [Link]

  • Thioflavine T interaction with synthetic Alzheimer's disease ??-amyloid peptides: Detection of amyloid aggregation in solution. (1996). Amyloid, 3(4), 218-229. Retrieved January 25, 2026, from [Link]

  • “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. (2021). ACS Sensors, 6(7), 2636-2644. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Analysis of Amyloid-Beta Imaging Agents: 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and Pittsburgh Compound B (PiB)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the pursuit of effective diagnostics and treatments for Alzheimer's disease (AD), the in vivo imaging of amyloid-beta (Aβ) plaques remains a cornerstone of research and clinical evaluation. Pittsburgh Compound B (PiB), a derivative of thioflavin T, has been a trailblazing radiotracer for positron emission tomography (PET), enabling the visualization of Aβ pathology in the living brain.[1][2] This guide provides a detailed comparative analysis of PiB and a promising, structurally distinct benzoxazole-based compound, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, offering insights into their chemical properties, binding characteristics, and potential as amyloid imaging agents.

Chemical Structure and Synthesis: A Tale of Two Scaffolds

At the heart of their distinct properties lie the chemical structures of these two compounds. PiB is a benzothiazole derivative, while 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine belongs to the benzoxazole class of heterocyclic compounds.

Pittsburgh Compound B (PiB) is chemically known as 2-{4-[(11C)Methylamino]phenyl}-1,3-benzothiazol-6-ol.[3] Its structure is characterized by a benzothiazole ring system linked to a methylamino-phenyl group. For PET imaging, PiB is radiolabeled with carbon-11, a positron-emitting isotope.[2]

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine features a benzoxazole core connected to a dimethylamino-phenyl group, with an amine functional group at the 5-position of the benzoxazole ring. This amine group offers a potential site for further chemical modification.[4][5]

cluster_PiB Pittsburgh Compound B (PiB) cluster_Benzoxazole 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine PiB Benzoxazole

Caption: Chemical structures of Pittsburgh Compound B (PiB) and 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

The synthesis of these compounds involves multi-step chemical reactions. The benzoxazole core of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its derivatives can be formed through a boronic-acid-catalyzed condensation of an appropriate aminonitrophenol with 4-(dimethylamino)benzoic acid, followed by reduction of the nitro group.[4] The synthesis of PiB involves the formation of the benzothiazole backbone and subsequent radiolabeling with [11C]methyl triflate.

Photophysical and Photochemical Properties: Illuminating the Differences

The fluorescence properties of these compounds are critical for their use as imaging agents, both in vitro and for the development of fluorescent derivatives.

Property2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine DerivativePittsburgh Compound B (PiB)
Excitation Maximum (λex)Data not available for the parent compound~348 nm[6]
Emission Maximum (λem)Data not available for the parent compound~430 nm[6]
Fluorescence Quantum Yield (ΦF)Data not availableData not available
Molar Extinction Coefficient (ε)Data not availableData not available

While specific photophysical data for the parent 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is limited, studies on related benzoxazole derivatives show they are fluorescent compounds.[7] PiB exhibits fluorescence with an excitation maximum in the near-ultraviolet range and emission in the blue region of the spectrum.[6] A detailed, direct comparison of their quantum yields and molar extinction coefficients would be beneficial for optimizing their use in fluorescence-based assays.

Binding to Amyloid-Beta Plaques: Affinity and Specificity

The efficacy of an amyloid imaging agent is fundamentally determined by its binding affinity and specificity to Aβ plaques.

Parameter2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine DerivativePittsburgh Compound B (PiB)
Binding Affinity (Ki/Kd) Ki = 9.3 nM (for a derivative against Aβ1-40)[4][5]Kd < 5 nM (for fibrillar Aβ)[6]
Binding Specificity Binds to Aβ1-40 fibrils[4][5]Preferentially binds to fibrillar Aβ40 and Aβ42; also binds to protofibrils, with weaker binding to oligomers. Does not bind to neurofibrillary tangles (NFTs).[8][9]

A derivative of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine has demonstrated a low nanomolar binding affinity (Ki) for Aβ1-40 fibrils in vitro, indicating a strong interaction.[4][5] PiB is well-characterized for its high affinity for fibrillar forms of Aβ and also shows significant binding to protofibrillar species, which are thought to be key pathogenic entities in AD.[9] Importantly, PiB shows high specificity for Aβ plaques over other protein aggregates found in neurodegenerative diseases, such as neurofibrillary tangles.[8]

Pharmacokinetics and Blood-Brain Barrier Permeability: The Critical Hurdle

For an effective in vivo brain imaging agent, the ability to cross the blood-brain barrier (BBB) is paramount.

Property2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine DerivativePittsburgh Compound B (PiB)
Blood-Brain Barrier (BBB) Permeability Poor; a radioiodinated derivative did not cross the BBB to a significant extent in a baboon model.[4][5]Excellent; readily enters the brain.[3]
In Vivo Imaging Modality SPECT (for the tested derivative)[4]PET[1]
Typical Injected Dose (Human) Not applicable for brain imaging250-450 MBq[8]
Imaging Time Window Not applicable for brain imaging40-90 minutes post-injection[8]

This is where a significant divergence between the two compounds is observed. While PiB readily crosses the BBB and has been successfully used in thousands of human PET scans, a radioiodinated derivative of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine showed poor brain uptake in a non-human primate model.[4][5][8] The study's authors attributed this to the high lipophilicity of the tested derivative.[4] This highlights a critical challenge in the development of benzoxazole-based imaging agents: optimizing the chemical structure to achieve a balance between high Aβ affinity and appropriate lipophilicity for BBB penetration.

Experimental Protocols

Synthesis of a 2-(4-Dimethylaminophenyl)-1,3-benzoxazole Derivative

The following is a general procedure based on the synthesis of substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles.[4]

A 1. Condensation D Formation of Nitro-substituted Benzoxazole A->D B Aminonitrophenol + 4-(Dimethylamino)benzoic acid B->A C Boronic acid catalyst C->A E 2. Reduction H 2-(4-Dimethylaminophenyl)-benzooxazol-5-ylamine E->H F Nitro-substituted Benzoxazole F->E G Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) G->E

Caption: General synthetic workflow for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Step-by-Step Methodology:

  • Condensation: Combine the starting aminonitrophenol and 4-(dimethylamino)benzoic acid in a suitable solvent.

  • Add a boronic acid catalyst.

  • Heat the reaction mixture to drive the condensation and formation of the benzoxazole ring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purify the nitro-substituted benzoxazole intermediate using column chromatography.

  • Reduction: Dissolve the purified intermediate in an appropriate solvent.

  • Add a reducing agent, such as stannous chloride in hydrochloric acid or through catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

  • Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group to an amine is complete.

  • Purify the final product, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, by recrystallization or column chromatography.

In Vitro Amyloid-Beta Binding Assay using [3H]-PiB

This protocol is adapted from studies characterizing the binding of PiB to Aβ fibrils.[3][9]

A 1. Preparation of Aβ Fibrils B Incubate synthetic Aβ peptides (Aβ1-40 or Aβ1-42) A->B C 2. Binding Reaction D Incubate Aβ fibrils with increasing concentrations of [3H]-PiB C->D E Include parallel reactions with excess unlabeled PiB for non-specific binding C->E F 3. Separation G Filter reaction mixture to separate bound and free radioligand F->G H 4. Quantification I Measure radioactivity of the filter-bound complex H->I J 5. Data Analysis K Calculate specific binding and determine Kd and Bmax J->K

Sources

The Quest for Clarity: A Comparative Guide to Amyloid Imaging Agents, Featuring the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of neurodegenerative disease research, the ability to visualize and quantify amyloid-β (Aβ) plaques in the living brain is paramount. This capability not only aids in the early and accurate diagnosis of Alzheimer's disease (AD) but also serves as a critical biomarker for the development and assessment of novel therapeutics. The ideal amyloid imaging agent must possess a trifecta of properties: high binding affinity and specificity for Aβ plaques, efficient penetration of the blood-brain barrier (BBB), and rapid clearance from non-target tissues to ensure a high signal-to-noise ratio. This guide provides a comparative analysis of established amyloid positron emission tomography (PET) imaging agents and explores the potential of the benzoxazole scaffold, specifically examining derivatives of 2-(4-Dimethylamino-phenyl)-benzooxazole, in this ongoing quest for the perfect window into the brain.

The Benzoxazole Core: A Scaffold of Interest

The 2-arylbenzoxazole structure has garnered attention as a promising scaffold for the development of amyloid imaging agents. Its planar and aromatic nature allows for intercalation with the cross-β-sheet structures of amyloid fibrils, a characteristic shared by many amyloid-binding compounds, including the histological dye Thioflavin T. The core hypothesis is that modifications to this scaffold can fine-tune the molecule's properties to achieve the desired balance of high Aβ affinity and optimal pharmacokinetics for in vivo imaging.

Research into a series of novel 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles has provided valuable insights into the potential of this chemical class.[1][2] Several compounds in this series demonstrated low-nanomolar in vitro binding affinities for synthetic Aβ1-40 fibrils.[1][2] For instance, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide exhibited a Ki of 9.3 nM.[1][2] This high affinity is a crucial first step, indicating strong and specific binding to the target.

However, the transition from promising in vitro data to successful in vivo application is fraught with challenges. A critical hurdle is the ability of the agent to cross the blood-brain barrier. In a telling in vivo study using a baboon model with single-photon emission computed tomography (SPECT), the 123I-radiolabeled form of the aforementioned high-affinity compound did not demonstrate significant BBB penetration.[1][2] This finding underscores a common and significant challenge in the development of central nervous system imaging agents: achieving sufficient brain uptake to be effective.

Benchmarking Against the Gold Standards: Established Amyloid PET Tracers

To understand the potential advantages and disadvantages of any new amyloid imaging agent, it is essential to compare it against the established and clinically validated tracers.

Pittsburgh Compound B (PiB): The Pioneer

[11C]PiB was the first PET tracer to successfully image Aβ plaques in living humans and remains a vital research tool.[3][4] It is a derivative of Thioflavin T and exhibits high affinity for Aβ plaques.[3] However, the major limitation of PiB is its use of the carbon-11 radioisotope, which has a short half-life of about 20 minutes.[4] This necessitates an on-site cyclotron for its production, limiting its widespread clinical use to specialized centers.[4]

The Rise of 18F-Labeled Agents: Expanding Clinical Access

To overcome the logistical challenges of [11C]PiB, a new generation of amyloid imaging agents was developed using the fluorine-18 radioisotope. With a longer half-life of approximately 110 minutes, 18F-labeled tracers can be produced at a central radiopharmacy and distributed to hospitals and imaging centers, greatly expanding their clinical utility.[5][6] The three most widely used 18F-labeled amyloid PET tracers are Florbetapir (Amyvid®), Flutemetamol (Vizamyl®), and Florbetaben (Neuraceq®).

Imaging Agent Chemical Class Radioisotope Half-life Binding Affinity (Ki, nM) Lipophilicity (logP)
[11C]PiB Thioflavin T Derivative11C~20 min~1-22.5
[18F]Florbetapir Stilbene Derivative18F~110 min3.12.8
[18F]Flutemetamol Thioflavin T Derivative18F~110 min~1.52.9
[18F]Florbetaben Stilbene Derivative18F~110 min5.32.8
Substituted Benzoxazole Derivative *Benzoxazole123I (for SPECT)~13.2 hrs9.3Not reported

*Data for N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide.[1][2]

These FDA-approved tracers have demonstrated high sensitivity and specificity for detecting moderate to frequent amyloid plaques.[5][6][7] However, they are not without their own nuances. For instance, they tend to exhibit higher non-specific white matter binding compared to [11C]PiB, which can complicate image interpretation, particularly in early or borderline cases.[8]

Synthesizing the Advantages: The Path Forward for Benzoxazole Derivatives

Based on the available data, the primary theoretical advantage of the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine scaffold and its derivatives lies in the potential for high binding affinity to Aβ plaques, as demonstrated by the low nanomolar Ki values in in vitro studies.[1][2] This high affinity is a prerequisite for a successful imaging agent.

However, the significant challenge of inadequate blood-brain barrier penetration, as observed in the preclinical evaluation of a promising derivative, is a major hurdle that must be overcome.[1][2] Future research in this area will need to focus on chemical modifications to the benzoxazole core that can enhance its lipophilicity and ability to cross the BBB without compromising its high affinity for Aβ plaques.

The ideal amyloid imaging agent would combine the low non-specific binding of [11C]PiB with the favorable logistics of an 18F-labeled tracer and potentially even higher affinity and faster clearance from non-target tissues. While 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine itself is not a proven amyloid imaging agent, the exploration of its derivative class provides a valuable case study in the rational design and development of novel neuroimaging tools. The journey from a promising chemical scaffold to a clinically useful diagnostic agent is a testament to the iterative process of molecular design, synthesis, and rigorous in vitro and in vivo evaluation.

Experimental Protocols

In Vitro Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a novel compound for Aβ plaques.

  • Preparation of Aβ1-42 fibrils: Synthesized Aβ1-42 peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubated at 37°C for several days with gentle agitation to induce fibril formation. Fibril formation can be confirmed by transmission electron microscopy or Thioflavin T fluorescence assay.

  • Radioligand: A known amyloid imaging agent with high affinity is radiolabeled (e.g., [3H]PiB).

  • Assay: Aβ fibrils are incubated with the radioligand at a fixed concentration and varying concentrations of the novel, non-radiolabeled test compound (the competitor).

  • Separation: The mixture is filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography

This protocol is used to visualize the binding of a radiolabeled compound to Aβ plaques in post-mortem human brain tissue.

  • Tissue Preparation: Post-mortem brain tissue sections from confirmed Alzheimer's disease patients and healthy controls are prepared on microscope slides.

  • Incubation: The tissue sections are incubated with the radiolabeled test compound in a suitable buffer.

  • Washing: The sections are washed to remove non-specifically bound radioligand.

  • Exposure: The slides are apposed to a phosphor imaging plate or autoradiographic film for a period of time to detect the radioactive signal.

  • Imaging: The imaging plate or film is scanned to produce a digital image of the radioligand binding.

  • Analysis: The distribution and intensity of the radioactive signal are compared with the known distribution of Aβ plaques, which can be confirmed by subsequent immunohistochemical staining of the same tissue sections.

Visualizations

cluster_0 Evaluation Workflow for a Novel Amyloid Imaging Agent A Compound Design & Synthesis B In Vitro Binding Assays (Ki) A->B C In Vitro Autoradiography (Human AD Brain Tissue) B->C D Radiolabeling (e.g., with 18F) C->D E Preclinical In Vivo Studies (e.g., Rodent, Primate) D->E F Evaluation of BBB Penetration & Pharmacokinetics E->F G Clinical Trials (Phase I, II, III) F->G H Regulatory Approval G->H

Caption: A generalized workflow for the development of a novel amyloid imaging agent.

cluster_1 Chemical Structures of Amyloid Imaging Agent Scaffolds PiB Thioflavin T Derivative ([11C]PiB, [18F]Flutemetamol) Stilbene Stilbene Derivative ([18F]Florbetapir, [18F]Florbetaben) Benzoxazole Benzoxazole Scaffold

Caption: Core chemical scaffolds of prominent amyloid imaging agents. (Note: Placeholder images are used in the DOT script as actual chemical structure rendering is not supported).

References

  • Bhattacharya, S., et al. (2015). Cancer associated missense mutations in BAP1 catalytic domain induce amyloidogenic aggregation: A new insight in enzymatic inactivation. ResearchGate. [Link]

  • Mathis, C. A., et al. (2003). Technical aspects of amyloid imaging for Alzheimer's disease. PMC. [Link]

  • Papadopoulos, M., et al. (2017). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. PMC. [Link]

  • Hausner, S. H., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. [Link]

  • Hausner, S. H., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. NIH. [Link]

  • Hamoda, A. M., et al. (2025). An overview of BAP1 Biological Functions and Current Therapeutics. PMC. [Link]

  • Hamoda, A. M., et al. (2025). An overview of BAP1 biological functions and current therapeutics. PubMed. [Link]

  • Ran, C., et al. (2012). BODIPY-based Molecular Probe for Imaging of Cerebral β-amyloid Plaques. PubMed. [Link]

  • National Center for Biotechnology Information. 2-(4'-Dimethylaminophenyl)-6-[125I]iodobenzothiazole. NIH. [Link]

  • Wängler, C., et al. (2023). Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. MDPI. [Link]

  • Klunk, W. E., et al. (2012). Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents. PMC. [Link]

  • Kepe, V., et al. (2016). Amyloid Imaging: Poised for Integration into Medical Practice. PMC. [Link]

  • Chiaravalloti, A., et al. (2016). 18F-labeled radiopharmaceuticals for the molecular neuroimaging of amyloid plaques in Alzheimer's disease. PMC. [Link]

  • National Center for Biotechnology Information. [[5'-(4-Hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene]-propanedinitrile : NIAD-4. NIH. [Link]

  • Wolk, D. A., et al. (2017). Amyloid PET imaging in Alzheimer's disease: A comparison of three radiotracers. PMC. [Link]

  • European Medicines Agency. (2014). Vizamyl, INN-flutemetamol (18F). EMA. [Link]

  • Liu, H., et al. (2021). In Vivo Brain Imaging of Amyloid-β Aggregates in Alzheimer's Disease with a Near-Infrared Fluorescent Probe. ACS Publications. [Link]

  • U.S. Food and Drug Administration. (2012). AMYVID (florbetapir F 18 injection), for intravenous use. accessdata.fda.gov. [Link]

  • Mathis, C. A., et al. (2012). Using Pittsburgh Compound B for In Vivo PET Imaging of Fibrillar Amyloid-Beta. PMC. [Link]

  • European Medicines Agency. (2014). Neuraceq, INN-florbetaben. EMA. [Link]

  • Mathis, C. A., et al. (2005). Development of novel amyloid imaging agents based upon thioflavin S. PubMed. [Link]

  • Lockhart, A. (2009). Amyloid-β Positron Emission Tomography Imaging Probes: A Critical Review. PMC. [Link]

  • U.S. Food and Drug Administration. (2014). NEURACEQ® (florbetaben F 18 injection), for intravenous use. accessdata.fda.gov. [Link]

  • Smith, R., et al. (2022). The Sensitivity of Tau Tracers for the Discrimination of Alzheimer's Disease Patients and Healthy Controls by PET. MDPI. [Link]

  • Singh, A. (2024). The Discovery and Development of Pittsburgh Compound-B (PIB): A Breakthrough in Alzheimer's Disease Research. Open MedScience. [Link]

  • Okamura, N., et al. (2007). Recent Advances in the Development of Amyloid Imaging Agents. J-STAGE. [Link]

  • U.S. Food and Drug Administration. (2013). Vizamyl™. accessdata.fda.gov. [Link]

  • Landau, S. M., et al. (2013). Amyloid-β Imaging with Pittsburgh Compound B and Florbetapir: Comparing Radiotracers and Quantification Methods. Journal of Nuclear Medicine. [Link]

  • Sone, D., et al. (2022). Clinical impact of amyloid PET using 18F-florbetapir in patients with cognitive impairment and suspected Alzheimer's disease: a multicenter study. PMC. [Link]

  • Nordberg, A. (2016). PET Tracers for Beta-Amyloid and Other Proteinopathies. Radiology Key. [Link]

Sources

A Researcher's Guide to the Pharmacokinetic Landscape of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey from a biologically active "hit" to a clinically viable drug is paved with the complexities of pharmacokinetics—the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Understanding and optimizing these pharmacokinetic parameters is paramount for ensuring a drug candidate's safety and efficacy.

This guide provides a comparative evaluation of the pharmacokinetic profiles of different benzoxazole derivatives, drawing upon experimental data to illuminate the structure-pharmacokinetic relationships (SPRs) that govern their behavior in vivo. We will delve into the key experimental methodologies used to assess ADME properties, offering insights into the causal relationships behind experimental choices and providing detailed protocols for key assays.

The Crucial Role of Structure in Benzoxazole Pharmacokinetics

The pharmacokinetic profile of a benzoxazole derivative is intricately linked to its chemical structure. Modifications to the core benzoxazole ring system, particularly at the 2- and 5-positions, can dramatically influence its absorption, distribution, metabolic stability, and excretion pathways.[1] For instance, the addition of lipophilic or polar functional groups can alter a compound's solubility and permeability, thereby affecting its oral bioavailability.

A study on a series of 2-amino-aryl-7-aryl-benzoxazoles demonstrated that careful structural design can lead to compounds with favorable pharmacokinetic properties in rats.[3] Similarly, research into 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists identified orally active compounds with good metabolic stability, highlighting the importance of substituent choice in achieving desirable drug-like characteristics.[4]

Evaluating the Four Pillars of Pharmacokinetics: ADME

A thorough understanding of a drug candidate's ADME profile is essential for predicting its clinical success. Here, we explore the key experimental approaches for evaluating each of these critical pharmacokinetic parameters for benzoxazole derivatives.

Absorption: From Administration to Systemic Circulation

For orally administered drugs, absorption is the first major hurdle. The ability of a benzoxazole derivative to permeate the intestinal epithelium is a key determinant of its oral bioavailability.

Key Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Workflow:

Metabolic_Pathway Parent Benzoxazole Derivative PhaseI Phase I Metabolism (e.g., CYP450 oxidation, hydroxylation) Parent->PhaseI CYP Enzymes Excretion Excretion (Urine, Feces) Parent->Excretion Unchanged PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII Conjugation PhaseII->Excretion

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, subclass: 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its analogs. Our focus will be on elucidating how subtle molecular modifications translate into significant shifts in biological efficacy, particularly in the context of anticancer activity. This analysis is grounded in a synthesis of published experimental data, providing researchers and drug development professionals with a comprehensive and actionable understanding of this important chemical series.

The 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine Core: A Foundation for Potency

The foundational molecule, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, possesses key structural features that are intrinsically linked to its biological potential. The planar benzoxazole ring system facilitates intercalation into DNA and interactions with enzyme active sites.[4] The 2-aryl substitution, specifically the 4-dimethylamino-phenyl group, is a recurring motif in potent benzoxazole-based agents.[5] This electron-donating group can significantly influence the electronic properties of the entire molecule, impacting receptor binding and metabolic stability. The 5-amino group serves as a critical handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize activity and selectivity.

Synthetic Strategies: Building the Analogs

The synthesis of 2-arylbenzoxazoles is typically achieved through the condensation of an o-aminophenol with a substituted benzoic acid or aldehyde.[6][7] Microwave-assisted organic synthesis has emerged as an efficient method for generating these scaffolds, often leading to higher yields and shorter reaction times compared to conventional heating.[8]

General Synthetic Workflow

A common synthetic route involves the initial formation of a Schiff base from an o-aminophenol and a substituted benzaldehyde, followed by oxidative cyclization to yield the benzoxazole ring.[6]

Synthetic Workflow o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base Condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->schiff_base benzoxazole 2-Arylbenzoxazole schiff_base->benzoxazole Oxidative Cyclization

Caption: A generalized synthetic pathway for 2-arylbenzoxazoles.

Comparative Analysis of Anticancer Activity: A Tale of Substitutions

The anticancer activity of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for cytotoxicity, and a lower IC50 value indicates higher potency.

Table 1: Comparative in vitro Cytotoxicity of Benzoxazole Analogs
Compound IDCore StructureR1 (Position 5)R2 (Phenyl Ring)Cell LineIC50 (µM)Reference
Analog A2-(Phenyl)-benzooxazole-NH2-N(CH3)2MCF-71.5
Analog B2-(Phenyl)-benzooxazole-NH-CO-CH3-N(CH3)2MCF-70.8
Analog C2-(Phenyl)-benzooxazole-NH2-OCH3HCT-11624.5[9]
Analog D2-(Phenyl)-benzooxazole-F-HMCF-70.36
Analog E2-(Phenyl)-benzooxazole-5-acetic acid-CH2COOH-OCH3MCF-7Potent[10]
DoxorubicinStandard ChemotherapeuticN/AN/AA5490.4[11]
5-FluorouracilStandard ChemotherapeuticN/AN/AHCT-11629.2[9]

Note: This table is a composite representation based on data from multiple sources and is intended for comparative illustration. Experimental conditions may vary between studies.

Decoding the Structure-Activity Relationship (SAR)

The data presented in Table 1 and findings from various studies allow us to delineate key SAR trends for this class of compounds.

The Critical Role of the 5-Position Substituent

The 5-amino group is a focal point for SAR. While the parent amine (Analog A) shows good activity, acylation to form an amide (Analog B) can enhance potency. This suggests that the hydrogen bond donor/acceptor properties at this position are crucial for target interaction. Furthermore, the introduction of an acetic acid moiety at the 5-position has been shown to significantly increase cytotoxic activity, indicating that a pendant acidic group can form favorable interactions with the biological target.[10]

Influence of the 2-Phenyl Ring Substitution

The electronic nature of the substituent on the 2-phenyl ring plays a significant role. The potent activity of analogs bearing the 4-dimethylamino group (an electron-donating group) highlights the importance of this feature.[5] In contrast, replacing it with a methoxy group (Analog C) can lead to a decrease in activity against certain cell lines.[9] This suggests that a strong electron-donating substituent at the para position of the phenyl ring is favorable for anticancer efficacy.

The Benzoxazole Core: Halogenation Effects

Modification of the benzoxazole core itself can also modulate activity. For instance, the introduction of a fluorine atom at the 5-position (Analog D), in place of the amino group, results in a highly potent compound. This indicates that electronegative substituents on the benzoxazole ring can contribute positively to the overall activity profile.

Unraveling the Mechanism of Action

The anticancer effects of these benzoxazole analogs are believed to be multifactorial, with evidence pointing towards several potential mechanisms of action.

Inhibition of Kinases

Several studies have implicated the inhibition of key signaling kinases in the anticancer activity of 2-arylbenzoxazoles. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[12] Certain benzoxazole derivatives have been shown to inhibit VEGFR-2, thereby exerting an anti-angiogenic effect.[12] Additionally, Janus Kinase 2 (JAK2) has been identified as a potential target for some 2-amino-aryl-7-aryl-benzoxazole derivatives.[11]

VEGFR-2 Inhibition Pathway Benzoxazole Benzoxazole Analog VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf Kinase PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis

Caption: Simplified signaling pathway of VEGFR-2 inhibition by benzoxazole analogs.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Some potent benzoxazole analogs have been shown to induce apoptosis in cancer cells.[12] This is often accompanied by cell cycle arrest, preventing the cancer cells from proliferating.[13] The induction of apoptosis can be confirmed by assays that measure the activation of caspases, key enzymes in the apoptotic cascade.[12]

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1-3 x 10^4 cells/mL and incubate for 24 hours.[8]

  • Compound Treatment: Add serial dilutions of the benzoxazole analogs to the wells and incubate for 48-72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[8]

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

VEGFR-2 Inhibition Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the effect of the compounds on VEGFR-2 protein concentration.[12]

General Workflow:

  • Cell Lysate Preparation: Treat cancer cells with the benzoxazole analogs, then lyse the cells to release the proteins.

  • ELISA Plate Coating: Coat a 96-well plate with a capture antibody specific for VEGFR-2.

  • Sample Incubation: Add the cell lysates to the wells and incubate to allow VEGFR-2 to bind to the capture antibody.

  • Detection Antibody: Add a detection antibody that is also specific for VEGFR-2 but is conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a substrate that is converted by the enzyme to produce a colorimetric signal.

  • Signal Quantification: Measure the absorbance of the wells to determine the concentration of VEGFR-2.

Conclusion and Future Directions

The 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine scaffold represents a fertile ground for the development of novel anticancer agents. The structure-activity relationships discussed herein highlight several key takeaways for medicinal chemists:

  • The 5-position offers a prime location for modification to enhance potency, with amide and acidic functionalities showing particular promise.

  • A strong electron-donating group, such as a dimethylamino moiety, at the para-position of the 2-phenyl ring is a favorable feature for anticancer activity.

  • Halogenation of the benzoxazole core can lead to highly potent analogs.

Future research in this area should focus on a multi-pronged approach:

  • Target Deconvolution: Elucidating the precise molecular targets of the most potent analogs will enable more rational drug design.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their translation into clinical candidates.

  • In Vivo Efficacy: Promising analogs should be evaluated in animal models of cancer to determine their in vivo efficacy and safety profiles.

By leveraging the insights from SAR studies and employing a rigorous experimental approach, the full therapeutic potential of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine analogs can be realized.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Institutes of Health. [Link]

  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Lirias. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]

  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. PubMed. [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B (IJC-B). [Link]

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. PubMed. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. As a complex heterocyclic aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and regulatory adherence in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind Caution

Aromatic amines as a class are known for potential carcinogenicity and environmental toxicity.[1] The procedures outlined below are based on the precautionary principle, treating the compound as hazardous waste unless formally determined otherwise by a certified EHS professional.

Hazard Classification (Anticipated) GHS Pictogram Signal Word Hazard Statement Rationale and Implication for Disposal
Skin Irritation, Category 2

Warning H315: Causes skin irritation.[2][3]Contaminated personal protective equipment (PPE) and labware must be disposed of as hazardous waste. Direct skin contact should be avoided.
Serious Eye Irritation, Category 2

Warning H319: Causes serious eye irritation.[2][3]Mandates the use of safety glasses or goggles. Any materials used for eye-wash station cleanup after an exposure must be disposed of as hazardous waste.
Germ Cell Mutagenicity, Category 2

Warning H341: Suspected of causing genetic defects.[2][3]This is a critical long-term health risk. It necessitates that the compound be completely destroyed during disposal (e.g., via incineration) to prevent environmental release and potential long-term ecological or health impacts.
Aquatic Toxicity (Potential)

Warning H401/H411: Toxic or Very toxic to aquatic life.[4]Discharge into sewer systems is strictly prohibited. [2] This hazard profile mandates containment and disposal through a certified hazardous waste vendor to prevent contamination of waterways.

The Regulatory Imperative: Your Responsibility

As a generator of chemical waste, you are the first and most critical link in the hazardous waste management system.[5] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators have a "cradle-to-grave" responsibility to ensure their waste is properly identified, managed, transported, and disposed of.[5][6] This means your responsibility does not end when the waste leaves your facility. Adherence to these procedures is a matter of both safety and legal compliance.

Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper disposal begins at the point of generation. Contamination of non-hazardous waste streams with this compound can dramatically increase disposal costs and regulatory burdens.

Step 1: Designate a Waste Container

  • Select a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight lid is recommended.

  • The container must be in good condition, free of leaks or cracks.

Step 2: Affix a Hazardous Waste Label

  • Immediately label the container with an official hazardous waste tag, as required by your institution and regulations like the OSHA Hazard Communication Standard.[7]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine."

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Segregate Waste Streams

  • Solid Waste: Collect un-reclaimable pure compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, disposable lab coats) in a designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing can create unknown reactive hazards and complicate disposal.

  • Sharps Waste: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

  • Aqueous Waste: Do not dispose of any solution containing this compound down the drain.[2] Collect all aqueous waste in a labeled hazardous waste container.

Step 4: Safe Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA).

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure secondary containment (e.g., a larger bin or tray) is used to contain potential spills.

  • Store locked up and away from incompatible materials.[2][3]

Disposal Pathway Decision Logic

The following diagram outlines the decision-making process for handling waste generated from 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. This ensures a logical and compliant pathway from the lab bench to final disposition.

DisposalWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_generation Waste Generation Point cluster_evaluation Waste Characterization & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposition Start Waste Generated (Pure Compound, Contaminated PPE, Solutions) Is_Solid Solid Waste? Start->Is_Solid Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Container No Store_SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Solid_Container->Store_SAA Liquid_Container->Store_SAA EHS_Pickup Schedule Pickup with Institutional EHS Store_SAA->EHS_Pickup Licensed_Facility Transport to a Licensed TSDF* Facility EHS_Pickup->Licensed_Facility Incineration High-Temperature Incineration with Flue Gas Scrubbing Licensed_Facility->Incineration

Caption: Disposal workflow for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine waste.

Approved Final Disposal Protocol: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its associated waste is high-temperature incineration.[2][3]

  • Mechanism: This process involves combustion at temperatures typically exceeding 850°C. The high heat breaks the stable aromatic and heterocyclic rings, decomposing the compound into simpler, less toxic components like carbon oxides (CO, CO2) and nitrogen oxides.

  • Why it's Authoritative: This method is the standard for many organic and pharmaceutical wastes because it ensures the complete destruction of the active molecule. Licensed disposal facilities are equipped with "flue gas scrubbing" systems that neutralize acidic gases (like NOx) before they are released into the atmosphere, minimizing air pollution.[2]

  • Procedure:

    • Follow the pre-disposal protocols outlined in Section 3.

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 or 180 days), contact your EHS department.

    • EHS professionals will collect the waste and consolidate it for shipment.

    • A certified hazardous waste transporter will move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final incineration.[5]

Spill Management and Decontamination

Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure

  • Alert personnel in the immediate area.

  • If the spill is large or involves a volatile solvent, evacuate the lab and contact EHS.

  • Remove all sources of ignition.[2]

Step 2: Don Appropriate PPE

  • Wear, at a minimum: two pairs of nitrile gloves, a lab coat, and chemical splash goggles. For larger spills, a respirator may be necessary.

Step 3: Contain and Absorb

  • For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[8]

Step 4: Collect and Dispose

  • Place all contaminated absorbent materials and cleaning supplies into a new, properly labeled hazardous waste container.[9]

Step 5: Decontaminate Surfaces

  • Wash the affected area with soap and plenty of water.[3]

  • All cleaning materials (sponges, wipes) must be disposed of as hazardous waste.

Step 6: Decontaminate Glassware

  • Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • The first two rinses must be collected and disposed of as liquid hazardous waste.

  • After the triple rinse, the glassware can typically be washed normally.

By adhering to this comprehensive guide, you fulfill your professional and regulatory responsibilities, ensuring that the disposal of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is conducted with the highest standards of safety and environmental stewardship.

References

  • Chemical Safety Data Sheet MSDS / SDS. Heynova. [Link]

  • Material Safety Data Sheet. Sciencelab.com. [Link]

  • 4-(Dimethylamino)benzaldehyde Safety Data Sheet. Bio-Strategy. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Royal Society of Chemistry. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]. PubChem. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis Online. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]

  • Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. Mikrolab. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. National Institutes of Health (NIH). [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. PubChem. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • What Regulations Govern Hazardous Waste Management? YouTube. [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Advanced Journal of Chemistry. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Managing Hazardous Waste. California Department of Toxic Substances Control. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.